8,9,11-Trimethylbenz(A)anthracene
Description
The exact mass of the compound 8,9,11-Trimethylbenz(A)anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8,9,11-Trimethylbenz(A)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9,11-Trimethylbenz(A)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8,9,11-trimethylbenzo[a]anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-13-10-14(2)19-12-21-17(11-20(19)15(13)3)9-8-16-6-4-5-7-18(16)21/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSAUFLZCAJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=C1C)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74845-58-2 | |
| Record name | 8,9,11-TRIMETHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 8,9,11-Trimethylbenz(a)anthracene
[1]
Executive Summary & Chemical Identity
8,9,11-Trimethylbenz(a)anthracene (CAS: 74845-58-2) is a potent polycyclic aromatic hydrocarbon (PAH) used primarily in cancer research to study the steric and electronic determinants of chemical carcinogenesis.[1] Unlike its more common congener 7,12-dimethylbenz(a)anthracene (DMBA), the 8,9,11-isomer possesses a substitution pattern on the D-ring that modulates its interaction with cytochrome P450 enzymes and the Aryl Hydrocarbon Receptor (AhR).
Physicochemical Profile
| Property | Value |
| CAS Number | 74845-58-2 |
| Molecular Formula | C₂₁H₁₈ |
| Molecular Weight | 270.37 g/mol |
| Appearance | Yellowish plates or prisms |
| Melting Point | 201–203.5 °C (Lit.[1][2] Riegel & Burr) |
| Solubility | Soluble in benzene, toluene, CHCl₃; insoluble in water |
| Key Hazard | Potent Carcinogen / AhR Agonist |
Retrosynthetic Analysis & Strategy
The synthesis of 8,9,11-TMBA presents a regiochemical challenge: constructing the tetracyclic benz(a)anthracene skeleton while ensuring precise placement of three methyl groups on the D-ring.
The most robust route, established by Riegel and Burr (1948) and refined in subsequent PAH literature, employs a modified Stobbe condensation . This approach builds the fourth ring (D-ring) onto a pre-existing tricyclic core (phenanthrene derivative).[1]
Synthetic Logic
-
Scaffold Selection: The A, B, and C rings are provided by 3-acetylphenanthrene .[1] The acetyl group at C3 provides the anchor for the new ring and the first methyl group (which will become C11 in the final structure).
-
Ring Construction: A Stobbe condensation with diethyl succinate extends the carbon chain.[1]
-
Cyclization: Acid-catalyzed cyclization closes the D-ring.[1]
-
Functionalization: Grignard addition introduces the remaining methyls, followed by aromatization.[1]
Figure 1: Retrosynthetic disconnection of 8,9,11-TMBA showing the construction of the D-ring via Stobbe condensation.[1]
Detailed Synthesis Protocol
Note: All steps involving PAHs must be performed under yellow light (to prevent photo-oxidation) and inside a certified fume hood due to carcinogenicity.[1]
Step 1: Stobbe Condensation
Objective: Convert 3-acetylphenanthrene into the half-ester intermediate.[1]
-
Reagents: 3-Acetylphenanthrene, Diethyl succinate, Potassium tert-butoxide (or Potassium metal in t-BuOH).[1]
-
Procedure:
-
Dissolve potassium (1.1 eq) in dry tert-butanol under N₂ atmosphere.
-
Add diethyl succinate (1.5 eq) and 3-acetylphenanthrene (1.0 eq).
-
Reflux for 4–6 hours. The solution will darken, indicating enolate formation and condensation.
-
Workup: Acidify with dilute HCl. Remove solvent.[1][3] Extract the oily half-ester with ether.[1] Extract the half-ester from the ether into aqueous NH₄OH (separating it from unreacted neutral ketone), then re-precipitate with acid.
-
Step 2: Cyclization to the Ketone
Objective: Close the D-ring to form the benz(a)anthracene skeleton.
-
Reagents: Sodium acetate, Acetic anhydride (or ZnCl₂/AcOH).
-
Procedure:
-
Reflux the purified half-ester in a mixture of glacial acetic acid and acetic anhydride containing fused sodium acetate for 4 hours.
-
This promotes intramolecular Friedel-Crafts acylation, closing the ring onto the 2-position of the phenanthrene moiety (forming the angular benz(a)anthracene core rather than the linear naphthacene).
-
Purification: The resulting acetoxy-ester or cyclic ketone is isolated by crystallization from benzene-ethanol.[1]
-
Step 3: Methylation and Aromatization
Objective: Introduce the final methyl groups and establish aromaticity.
-
Reagents: Methylmagnesium Iodide (MeMgI), 5% Pd-C (Palladium on Carbon).[1]
-
Procedure:
-
Grignard Addition: Dissolve the cyclic keto-intermediate in anhydrous ether/benzene. Add excess MeMgI dropwise.[1] Reflux for 2 hours to ensure complete addition to the carbonyl group.
-
Hydrolysis: Quench with saturated NH₄Cl. Isolate the carbinol intermediate.
-
Aromatization: Mix the carbinol with 5% Pd-C. Heat to 300°C (sublimation/dehydrogenation apparatus) for 30 minutes. This harsh condition drives dehydration and dehydrogenation, yielding the fully aromatic system.
-
Final Purification: Recrystallize from ethanol or benzene-hexane to yield 8,9,11-TMBA as yellowish plates (MP: 201–203.5°C).
-
Characterization & Spectral Analysis
Proton NMR Spectroscopy (¹H NMR)
The NMR spectrum of 8,9,11-TMBA is distinct from the meso-substituted isomers (like 7,12-DMBA).[1]
-
Aromatic Region (7.5 – 9.0 ppm):
-
H1, H12 (Bay Region): The proton at position 1 and 12 are significantly deshielded (downfield, >8.5 ppm) due to the "bay region" steric crowding and Van der Waals repulsion.
-
H7 (Meso): Appears as a distinct singlet around 8.0–8.4 ppm.[1]
-
-
Aliphatic Region (2.4 – 3.0 ppm):
-
Methyl Groups: Unlike the meso-methyls of 7,12-DMBA (which appear downfield at ~3.2 ppm due to ring current anisotropy), the methyls at 8, 9, and 11 are on the outer D-ring.[1]
-
Assignment: Expect three distinct singlets in the 2.5 – 2.8 ppm range. The C11-CH₃ may be slightly more deshielded than C8/C9 due to its proximity to the bay region (position 12).[1]
-
UV-Visible Spectroscopy[1]
-
Characteristic Bands: As a benz(a)anthracene derivative, expect major absorption maxima (p-bands) in the 280–300 nm region and weaker, structured
-bands in the 340–400 nm region.[1] The methylation causes a bathochromic (red) shift of 5–10 nm relative to the unsubstituted parent.
Biological Relevance: The Bay Region Theory
8,9,11-TMBA is a critical probe for the Bay Region Theory of carcinogenesis. This theory posits that PAHs are activated via metabolic conversion to diol-epoxides in the angular "bay" region (between C1 and C12).[1]
-
Mechanism: Cytochrome P450 enzymes (specifically CYP1A1/1B1) epoxidize the molecule.
-
Steric Blockade: In 8,9,11-TMBA, the methyl groups are on the D-ring (far from the bay region).[1] Unlike 7,12-DMBA, where the meso-methyls force the molecule out of planarity and enhance reactivity, the 8,9,11-substitution provides a different steric environment.[1]
-
AhR Agonism: 8,9,11-TMBA is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), inducing the very enzymes (CYP1A1) that metabolize it, creating a self-propagating activation loop.[1]
Figure 2: Metabolic activation pathway of Benz(a)anthracene derivatives according to the Bay Region Theory.[1]
References
-
Riegel, B., & Burr, J. G. (1948). Carcinogenic Hydrocarbons. 9,11-Dimethylbenz[a]anthracene and 8,9,11-Trimethylbenz[a]anthracene.[1] Journal of the American Chemical Society, 70(3), 1070–1073. Link
-
Newman, M. S. (1976).[1] Synthesis and carcinogenic activity of benz(a)anthracenes. Carcinogenesis, 1, 203-207.[1]
-
Wislocki, P. G., et al. (1979).[1] Tumorigenicity of benz[a]anthracene diol epoxides. Cancer Research, 39, 1350-1353.[1]
-
AccuStandard. (2024). Certificate of Analysis: 8,9,11-Trimethylbenz[a]anthracene.[1][4] Link
Technical Whitepaper: Physicochemical & Toxicological Profile of 8,9,11-Trimethylbenz(a)anthracene
[1]
Executive Summary
8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) derivative. Structurally characterized by three methyl substituents on the benz(a)anthracene core, this compound exhibits distinct lipophilicity and metabolic behavior compared to its parent molecule. It is primarily identified as a combustion byproduct and a potent agonist of the Aryl Hydrocarbon Receptor (AhR), often co-eluting with benzo(a)pyrene in environmental assays. This guide delineates its molecular architecture, thermodynamic properties, and biological mechanisms for researchers in toxicology and drug development.[1]
Molecular Architecture & Identification
The structural integrity of 8,9,11-TMBA is defined by the fusion of a benzene ring to the anthracene moiety, with methyl groups occupying the 8, 9, and 11 positions.[1] This substitution pattern significantly alters the electron density of the aromatic system, influencing both its fluorescence quantum yield and its affinity for metabolic enzymes.[1]
| Identifier | Detail |
| IUPAC Name | 8,9,11-Trimethylbenz(a)anthracene |
| CAS Number | 74845-58-2 |
| Molecular Formula | C₂₁H₁₈ |
| Molecular Weight | 270.37 g/mol |
| SMILES | Cc1cc2c(cc1C)c(C)ccc2c3ccc4ccccc4c3 |
| Structural Class | Methylated Polycyclic Aromatic Hydrocarbon (PAH) |
Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates experimental values and validated predictive models. The high melting point and lipophilicity necessitate specific handling protocols for solution preparation.[1]
Table 1: Core Physicochemical Parameters[1]
| Property | Value | Context/Notes |
| Physical State | Solid (Plates) | Crystallized from benzene/ethanol [1].[2] |
| Color | Yellowish to Greenish-Yellow | Exhibits strong fluorescence under UV.[1] |
| Melting Point | 201 – 203.5 °C | Experimental value [1].[1] Distinctly higher than parent BA (158°C). |
| Boiling Point | ~480 °C (Predicted) | Decomposes prior to boiling at atm pressure.[1] |
| Solubility (Water) | < 0.005 mg/L | Highly hydrophobic; practically insoluble.[1] |
| Solubility (Organic) | High | Soluble in Toluene, DCM, Benzene, Acetone.[1] |
| LogP (Octanol/Water) | 7.2 – 7.5 (Predicted) | High lipophilicity drives bioaccumulation in adipose tissue. |
| Vapor Pressure | < 1.0 x 10⁻⁷ mmHg | Negligible volatility at STP; partitions to particulate matter.[1] |
| Henry's Law Constant | ~1.5 x 10⁻⁵ atm-m³/mol | Propensity to partition from water to air is low.[1] |
Lipophilicity & Environmental Fate
With a predicted LogP exceeding 7.0, 8,9,11-TMBA exhibits extreme hydrophobicity.[1] In aqueous environments, it rapidly partitions into organic carbon phases (sediment) or lipid bilayers of aquatic organisms.[1] This property makes it a persistent organic pollutant (POP) candidate, often found associated with particulate matter (PM2.5) rather than in the vapor phase.
Analytical Methodologies
Accurate detection requires separation from isomeric methyl-benz(a)anthracenes and benzo(a)pyrene.
Chromatographic Separation Workflow
The following Graphviz diagram illustrates the optimized workflow for extracting and identifying 8,9,11-TMBA from complex biological or environmental matrices.
Figure 1: Analytical workflow for the isolation and quantification of 8,9,11-TMBA. Note the critical fractionation step to resolve it from Benzo(a)pyrene.
Instrumental Parameters
Biological Mechanism & Toxicology[1][3][7][8][9]
The toxicological profile of 8,9,11-TMBA is governed by its interaction with the Aryl Hydrocarbon Receptor (AhR) and its metabolic activation pathways.[1]
AhR Agonism
Recent studies identify 8,9,11-TMBA as a major AhR agonist in environmental samples, contributing significantly to dioxin-like activity [2].[1] The three methyl groups enhance the molecule's fit within the AhR ligand-binding pocket compared to unsubstituted benz(a)anthracene, leading to potent induction of CYP1A1 and CYP1B1 enzymes.
Metabolic Activation (Bay Region Theory)
Unlike 7,12-dimethylbenz(a)anthracene (DMBA), where methyl substitution at the meso-positions (L-region) drives extreme carcinogenicity, 8,9,11-TMBA is substituted on the distal ring.
-
Mechanism: The "Bay Region" (between C1 and C12) remains unsubstituted.[1]
-
Bioactivation: CYP450 enzymes (induced by the compound itself) epoxidize the 3,4-double bond (on the A-ring).
-
Outcome: Formation of the 3,4-diol-1,2-epoxide .[1] This reactive metabolite can intercalate DNA and form covalent adducts with guanine residues, initiating mutagenesis.[1]
-
Steric Effects: The methyl groups at 8, 9, and 11 increase lipophilicity (enhancing cellular uptake) but do not sterically hinder the enzymatic oxidation at the distant 3,4-position.[1]
Figure 2: Proposed metabolic activation pathway. The distal methyl groups (8,9,[1]11) leave the bay region (1-2) and A-ring (3-4) accessible for bioactivation.
Safety & Handling Protocols
Hazard Classification: Suspected Carcinogen (Category 1B), Muta. 2.[1] Signal Word: DANGER.
-
Engineering Controls: All handling of solid powder must occur within a Class II Biological Safety Cabinet (BSC) or a glove box under negative pressure.[1]
-
Solvent Safety: When preparing standards in Toluene or DMSO, use chemically resistant gloves (Viton or Nitrile >0.11mm).[1]
-
Deactivation: Spills should be treated with a surfactant/solvent mix (e.g., 10% SDS in ethanol) followed by UV degradation or incineration.[1] Do not use bleach (may form chlorinated byproducts).
References
-
Newman, M. S., & Hung, W. M. (1977).[1][3] Structure-carcinogenic activity relationships in the Benz(a)anthracene series. Journal of Medicinal Chemistry, 20(1), 179–181.[1][2][3] Link
-
Koh, C. H., et al. (2004).[1] Major AhR-active chemicals in sediments of Lake Sihwa, South Korea: Application of effect-directed analysis. Marine Pollution Bulletin, 49(11-12), 1076-1083.[1]
-
AccuStandard. (2025). Certificate of Analysis: 8,9,11-Trimethylbenz(a)anthracene (Cat# H-227S).[4][5] Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20), Entry for 8,9,11-Trimethylbenz(a)anthracene.[1] Link
Sources
- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-carcinogenic activity relationships in the Benz [a] anthracene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
8,9,11-Trimethylbenz(a)anthracene CAS number and molecular structure
An In-depth Technical Guide to 8,9,11-Trimethylbenz(a)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8,9,11-Trimethylbenz(a)anthracene, a methylated polycyclic aromatic hydrocarbon (PAH). While specific research on this isomer is limited, this document synthesizes available data, established chemical principles, and knowledge of related benz(a)anthracene derivatives to serve as a foundational resource. The guide covers the compound's identification, including its CAS number and molecular structure, and delves into its physicochemical properties. A plausible synthetic pathway is proposed, complete with a step-by-step protocol and workflow diagram. Furthermore, predicted spectroscopic data for structural elucidation are presented. The guide also explores the potential biological activity and toxicological profile of 8,9,11-Trimethylbenz(a)anthracene within the broader context of structure-activity relationships of carcinogenic PAHs. This document is intended to support researchers and professionals in toxicology, medicinal chemistry, and drug development in their understanding and potential investigation of this compound.
Introduction to 8,9,11-Trimethylbenz(a)anthracene
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings.[1] They are formed from the incomplete combustion of organic materials and are widely distributed in the environment.[1] Within this class, the benz(a)anthracene scaffold is of significant interest due to the potent carcinogenic and mutagenic properties of many of its derivatives.[2]
The biological activity of benz(a)anthracene and its analogues is highly dependent on their molecular structure, particularly the position and nature of substituents. Methylation, in particular, has been shown to significantly influence the carcinogenic potential of PAHs.[3] While compounds like 7,12-dimethylbenz(a)anthracene (DMBA) are well-studied and potent carcinogens, the properties of other methylated isomers, such as 8,9,11-Trimethylbenz(a)anthracene, are less characterized.[3] Understanding the unique characteristics of this specific isomer is crucial for a comprehensive assessment of the toxicological landscape of methylated PAHs and for developing structure-activity relationships that can guide drug design and safety assessments.
This guide aims to consolidate the known information on 8,9,11-Trimethylbenz(a)anthracene and provide expert-driven insights into its chemistry and potential biological significance.
Compound Identification and Physicochemical Properties
Accurate identification and knowledge of the physicochemical properties of a compound are fundamental for any scientific investigation. This section details the key identifiers and properties of 8,9,11-Trimethylbenz(a)anthracene.
Chemical Identifiers
-
Compound Name: 8,9,11-Trimethylbenz(a)anthracene
-
Molecular Formula: C₂₁H₁₈[5]
-
Molecular Weight: 270.37 g/mol [5]
-
Synonyms: 8,9,11-Trimethylbenzo[a]anthracene
Molecular Structure
The structure of 8,9,11-Trimethylbenz(a)anthracene consists of a benz(a)anthracene core with three methyl groups substituted at the 8, 9, and 11 positions.
Caption: Molecular structure of 8,9,11-Trimethylbenz(a)anthracene.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 74845-58-2 | AccuStandard[4], Sigma-Aldrich[5] |
| Molecular Formula | C₂₁H₁₈ | Sigma-Aldrich[5] |
| Molecular Weight | 270.37 g/mol | Sigma-Aldrich[5] |
| Appearance | Predicted: White to pale yellow solid | - |
| Melting Point | Predicted: >100 °C | Based on related isomers[6] |
| Boiling Point | Predicted: >400 °C | Based on parent compound[1] |
| Solubility | Predicted: Soluble in nonpolar organic solvents (e.g., toluene, benzene, dichloromethane); Insoluble in water. | - |
Synthesis and Purification
While a specific, published synthetic route for 8,9,11-Trimethylbenz(a)anthracene was not identified, a plausible pathway can be designed based on established methods for the synthesis of other methylated benz(a)anthracenes.[7][8] Friedel-Crafts acylation and subsequent cyclization reactions are common strategies for constructing the benz(a)anthracene core.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from readily available precursors. A potential route involves the construction of a substituted naphthalene system followed by annulation to form the final tetracyclic structure.
Caption: Proposed synthetic workflow for 8,9,11-Trimethylbenz(a)anthracene.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization and adaptation.
Step 1: Synthesis of a Substituted Naphthyl Ketone
-
Rationale: To create a key intermediate containing two of the target rings and the necessary methyl substituents.
-
Procedure: a. To a solution of 1,3-dimethylnaphthalene in a suitable solvent (e.g., nitrobenzene) at 0 °C, add anhydrous aluminum chloride. b. Slowly add 2-methylbenzoyl chloride. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. e. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate. f. Purify the crude product by column chromatography.
Step 2: Cyclization to form the Benz(a)anthracene Core
-
Rationale: An intramolecular cyclization reaction to form the fourth aromatic ring.
-
Procedure: a. Treat the ketone from Step 1 with a strong acid catalyst (e.g., polyphosphoric acid or hydrofluoric acid) at an elevated temperature. b. Monitor the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture and quench with water. d. Isolate the crude product by filtration or extraction.
Step 3: Aromatization
-
Rationale: To convert the dihydro-intermediate into the fully aromatic benz(a)anthracene system.
-
Procedure: a. Dissolve the product from Step 2 in a high-boiling point solvent (e.g., xylene). b. Add a dehydrogenation agent, such as palladium on carbon (Pd/C). c. Heat the mixture to reflux for several hours. d. Cool the reaction, filter to remove the catalyst, and concentrate the solvent under reduced pressure.
Step 4: Purification of 8,9,11-Trimethylbenz(a)anthracene
-
Rationale: To obtain the final product in high purity for subsequent analysis.
-
Procedure: a. Purify the crude product from Step 3 by column chromatography on silica gel, using a nonpolar eluent system (e.g., hexanes/dichloromethane gradient). b. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/benzene).
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of the synthesized compound. While experimental spectra for 8,9,11-Trimethylbenz(a)anthracene are not available in the literature, the expected spectral characteristics can be predicted based on the structure and data from similar compounds.[9][10]
Predicted Spectral Data
| Spectrum Type | Predicted Characteristics |
| ¹H NMR | Aromatic Region (δ 7.5-9.0 ppm): A complex pattern of multiplets corresponding to the 9 aromatic protons. The protons in the bay region are expected to be deshielded and appear at higher chemical shifts. Methyl Region (δ 2.5-3.0 ppm): Three distinct singlets, each integrating to 3 protons, corresponding to the methyl groups at positions 8, 9, and 11. |
| ¹³C NMR | Aromatic Region (δ 120-135 ppm): Multiple signals for the aromatic carbons. Quaternary carbons will appear as weaker signals. Methyl Region (δ 20-25 ppm): Three signals corresponding to the three methyl carbons. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z = 270. Fragmentation: Loss of a methyl group ([M-15]⁺) to give a peak at m/z = 255. Further fragmentation may involve the loss of H₂. |
| UV-Vis Spectroscopy | Expected to show a complex absorption spectrum with multiple bands in the UV and visible regions, characteristic of the extended π-system of the benz(a)anthracene core. |
Biological Activity and Toxicological Profile
The biological activity of PAHs is intimately linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[10] The parent benz(a)anthracene is known to be carcinogenic in animal models.[2]
Structure-Activity Relationships
The carcinogenicity of methylated benz(a)anthracenes is highly dependent on the location of the methyl groups.[3] Methyl substitutions in the "bay region" of the molecule can significantly enhance carcinogenic activity.[3] For 8,9,11-Trimethylbenz(a)anthracene, the methyl groups are located in and around the bay region, which may influence its metabolic activation and detoxification pathways.
Metabolic Activation
The primary route of metabolic activation for benz(a)anthracene involves cytochrome P450 enzymes, which introduce epoxide groups onto the aromatic rings.[11] These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. A subsequent epoxidation of the dihydrodiol can lead to the formation of a highly reactive diol epoxide, which is often the ultimate carcinogen.[11]
Caption: General metabolic activation pathway for benz(a)anthracene derivatives.
Predicted Toxicological Profile
Given its structure as a methylated benz(a)anthracene with substitutions near the bay region, it is plausible to hypothesize that 8,9,11-Trimethylbenz(a)anthracene possesses carcinogenic potential. However, without experimental data, this remains a prediction. The steric hindrance introduced by the three methyl groups could also affect its ability to be metabolized or to bind to DNA, potentially modulating its activity compared to other isomers. Further toxicological studies are necessary to definitively characterize its risk profile.
Conclusion
8,9,11-Trimethylbenz(a)anthracene is a member of the scientifically significant class of methylated polycyclic aromatic hydrocarbons. This guide has provided a detailed overview of its known properties and, where information is lacking, has offered scientifically grounded predictions regarding its synthesis, spectroscopic characteristics, and potential biological activity. The presented hypothetical synthetic route and predicted spectral data offer a starting point for researchers wishing to synthesize and study this compound. The discussion on its potential toxicology, based on the well-established structure-activity relationships of related compounds, highlights the need for empirical investigation. Further research into this and other less-studied PAH isomers is crucial for a more complete understanding of their environmental and health impacts.
References
-
Newman, M. S., & Hung, W. H. (1974). Structure-carcinogenic activity relations in the benz[a]anthracene series. 1,7,12- and 2,7,12-trimethylbenz[a]anthracenes. Journal of Medicinal Chemistry, 17(10), 1128–1129. [Link]
-
Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1972). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer, 26(6), 461–465. [Link]
-
Newman, M. S., & Hung, W. H. (1974). Structure-carcinogenic activity relations in the benz[a]anthracene series. 1,7,12- and 2,7,12-trimethylbenz[a]anthracenes. Journal of Medicinal Chemistry, 17(10), 1128-1129. Available at: [Link]
-
ResearchGate. (2015). Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs?[Link]
-
PubChem. (n.d.). Benz(a)anthracene, 7,9,12-trimethyl-. Retrieved from [Link]
-
International Agency for Research on Cancer. (1973). Benz(a)anthracene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 3. [Link]
-
PubChem. (n.d.). 8,9,10,11-Tetrahydro-7,12-dimethylbenz(a)anthracene-8,9-diol-10-11-epoxide, anti-. Retrieved from [Link]
-
Kärnbratt, J., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. RSC Advances, 5(101), 83225-83232. [Link]
-
Wikipedia. (n.d.). Benz(a)anthracene. Retrieved from [Link]
-
Sims, P., & Grover, P. L. (1974). Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations. Biochemical Journal, 142(2), 223–233. [Link]
-
CAS Common Chemistry. (n.d.). 2,7,12-Trimethylbenz[a]anthracene. Retrieved from [Link]
-
NIST. (n.d.). 9,10-Dimethylbenz(a)anthracene. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-ones catalyzed by biodegradable ionic liquid. [Link]
- Google Patents. (2023). WO2023016817A1 - Synthesis of delta 9,11 steroids.
-
SciSpace. (n.d.). Synthesis of J-aggregating dibenz[a,j]anthracene-based macrocycles. [Link]
-
Newman, M. S. (1983). Synthesis of 7,11,12-trimethylbenz[a]anthracene. The Journal of Organic Chemistry, 48(21), 3843-3844. [Link]
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Technical Guide: Carcinogenic Potential of 8,9,11-Trimethylbenz(a)anthracene in Animal Models
This technical guide is structured to address the specific carcinogenic potential of 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) . Unlike the widely studied 7,12-dimethylbenz(a)anthracene (DMBA), 8,9,11-TMBA is a distinct isomer often identified in complex environmental mixtures (e.g., e-waste combustion sediments) and presents unique challenges in toxicological characterization due to its structural substitution pattern on the distal ring.
Executive Summary & Mechanistic Hypothesis
8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a polycyclic aromatic hydrocarbon (PAH) derivative.[1][2] While less ubiquitous in textbook literature than its isomer 7,12-DMBA, recent environmental screenings have identified 8,9,11-TMBA as a significant Aryl Hydrocarbon Receptor (AhR) agonist , contributing substantially to the total dioxin-like activity in sediment samples derived from electronic waste combustion.
The Carcinogenic Hypothesis
The carcinogenic potential of PAHs is governed by the "Bay Region Theory." For the parent compound, Benz(a)anthracene (BA), metabolic activation occurs via the formation of a 3,4-dihydrodiol-1,2-epoxide .
-
Structural Impact: 8,9,11-TMBA carries methyl groups on the distal ring (positions 8, 9, and 11), opposite the bioactive Bay Region (positions 1–4).
-
Electronic Effect: Methyl groups are electron-donating. Substitution at distal positions typically increases the electron density of the aromatic system, potentially enhancing the reactivity of the Bay Region diol-epoxide toward DNA.
-
AhR Potency: As a confirmed potent AhR ligand, 8,9,11-TMBA induces the transcription of CYP1A1 and CYP1B1. This creates a self-propagating cycle where the compound induces the very enzymes required for its own bioactivation into a DNA-damaging agent.
Mechanistic Pathway & Visualization
To understand the carcinogenic risk, we must map the molecular cascade from exposure to DNA adduction.
Pathway Logic
-
Entry: Lipophilic 8,9,11-TMBA crosses the cell membrane.
-
Sensing: Binds to cytosolic AhR (high affinity).
-
Translocation: AhR-Ligand complex moves to the nucleus and dimerizes with ARNT.
-
Transcription: Binding to Xenobiotic Response Elements (XRE) triggers CYP1A1/1B1 expression.
-
Bioactivation (The Critical Step): CYP enzymes oxidize 8,9,11-TMBA. Because positions 8, 9, and 11 are blocked, oxidation is forced toward the 3,4-position (precursor to the ultimate carcinogen) or the K-region (5,6-oxide, usually detoxified).
-
Damage: The resulting 3,4-diol-1,2-epoxide covalently binds to exocyclic amino groups of Guanine or Adenine (DNA Adducts).
DOT Diagram: AhR-Mediated Bioactivation
Caption: Figure 1: AhR-mediated bioactivation pathway of 8,9,11-TMBA leading to DNA adduct formation.
Preclinical Evaluation Strategy
To rigorously validate the carcinogenic potential of 8,9,11-TMBA, a three-phase experimental approach is required. This moves from in vitro potency to in vivo pathology.
Data Presentation: Comparative Potency Metrics
The following table summarizes the expected benchmarks for 8,9,11-TMBA relative to the standard 7,12-DMBA.
| Parameter | 7,12-DMBA (Control) | 8,9,11-TMBA (Test) | Rationale for Assay |
| AhR Binding Affinity | High ( | High (Predicted) | Determines potential for CYP induction. |
| Metabolic Clearance | Rapid (Hepatic) | Moderate/Slow | Methyl groups at 8,9,11 may hinder distal ring metabolism, prolonging half-life. |
| DNA Adduct Profile | Bay-region adducts | Bay-region adducts | Confirm if methylation alters the site of DNA attack. |
| Tumor Latency (Skin) | 6–10 Weeks | Unknown (Est. 10-15) | Latency indicates potency; distal substitution usually lowers potency vs. meso-substitution. |
Detailed Experimental Protocols
Protocol A: AhR Activation Assay (Luciferase Reporter)
Objective: Quantify the ability of 8,9,11-TMBA to activate the AhR signaling pathway compared to TCDD (maximal response).
-
Cell Line: H4IIE-luc (Rat hepatoma cells stably transfected with pGudLuc1.1).
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate for 24h. -
Dosing:
-
Prepare 8,9,11-TMBA in DMSO.
-
Dose range: 0.1 nM to 10
M (7-point dilution). -
Controls: DMSO (Vehicle), TCDD (Positive, 1 nM), 7,12-DMBA (Reference).
-
-
Incubation: Expose cells for 24 hours at 37°C.
-
Detection: Lyse cells and add Luciferin substrate. Measure luminescence (RLU) using a luminometer.
-
Analysis: Plot Dose-Response curve; calculate
and Relative Potency Factor (RPF).
Protocol B: SENCAR Mouse Skin Tumorigenesis Model
Objective: Definitive in vivo assessment of tumor initiating potential. The SENCAR mouse is selected for its high sensitivity to skin carcinogenesis.
Phase 1: Initiation
-
Animals: Female SENCAR mice (6–8 weeks old), shaved on the dorsal skin 2 days prior.
-
Group Design (n=20/group):
-
Group 1: Vehicle (Acetone).
-
Group 2: 7,12-DMBA (Positive Control, 25
g). -
Group 3: 8,9,11-TMBA (Low Dose, 25
g). -
Group 4: 8,9,11-TMBA (High Dose, 100
g).
-
-
Application: Apply a single topical dose of the test compound dissolved in 0.2 mL acetone to the shaved area. Perform under yellow light to prevent photo-oxidation.
Phase 2: Promotion
-
Wait Period: Allow 1 week for initiation to fix mutations.
-
Promoter: Begin twice-weekly applications of TPA (12-O-tetradecanoylphorbol-13-acetate) at 2
g/dose . -
Duration: Continue promotion for 20–24 weeks.
Phase 3: Pathology & Analysis
-
Monitoring: Record the number and diameter of papillomas weekly.
-
Endpoint: At week 24, euthanize animals.
-
Histology: Fix skin tumors in formalin. Stain with H&E to distinguish between benign papillomas and squamous cell carcinomas (SCC).
-
Statistical Validity: Use the Mann-Whitney U test for tumor multiplicity (tumors/mouse) and Chi-square for tumor incidence (% of mice with tumors).
Protocol C: 32P-Postlabeling for DNA Adducts
Objective: Prove that 8,9,11-TMBA forms covalent bonds with DNA, a prerequisite for genotoxicity.
-
Tissue Collection: Harvest liver and skin tissue 24h after a single dose of 8,9,11-TMBA.
-
DNA Isolation: Extract DNA using standard phenol-chloroform method.
-
Digestion: Hydrolyze DNA (10
g) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase. -
Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).
-
Labeling: Incubate with
and T4 Polynucleotide Kinase to radiolabel the adducts. -
Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.
-
Quantification: Expose to X-ray film or PhosphorImager. Calculate Relative Adduct Labeling (RAL).
Analytical Caution: The Co-Elution Problem
Researchers must be aware that 8,9,11-TMBA co-elutes with Benzo(a)pyrene (B[a]P) on standard 5% phenyl-methylpolysiloxane GC columns (e.g., DB-5).
-
Implication: Environmental studies may misidentify 8,9,11-TMBA as B[a]P, leading to inaccurate risk assessments.
-
Solution: Use Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or specialized GC columns (e.g., SLB-ILPAH) for accurate separation.
References
-
Riegel, B., & Burr, J. G. (1948). Carcinogenic Hydrocarbons. 9,11-Dimethylbenz[a]anthracene and 8,9,11-Trimethylbenz[a]anthracene.[1][2][3] Journal of the American Chemical Society. [Link][3]
-
Lee, H. K., et al. (2020). Occurrence of chemical contaminants in environmental matrices using non-targeted analysis and effect-based method: A systematic quantitative literature review (Identification of 8,9,11-TMBA as AhR Agonist). ResearchGate / Science of The Total Environment. [Link]
-
Slaga, T. J., et al. (1978). Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides.[4][5] Cancer Research. [Link]
-
IARC Monographs. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. (General mechanisms of PAH carcinogenesis). [Link]
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- 5. medicopublication.com [medicopublication.com]
In Vivo Metabolic Pathways and Toxicokinetics of 8,9,11-Trimethylbenz[a]anthracene: A Mechanistic Whitepaper
Executive Summary
8,9,11-Trimethylbenz[a]anthracene (8,9,11-TMBA) is a complex polycyclic aromatic hydrocarbon (PAH) structurally related to the highly studied carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). Historically identified for its carcinogenic potential, recent environmental toxicological studies have flagged 8,9,11-TMBA as a potent Aryl Hydrocarbon Receptor (AhR) agonist. This whitepaper provides a comprehensive, mechanistic breakdown of the in vivo metabolic pathways of 8,9,11-TMBA, detailing the causality behind its biotransformation, bioactivation into genotoxic adducts, and the self-validating experimental protocols used to profile its toxicokinetics.
Structural Context and the AhR-CYP450 Axis
The metabolic fate of 8,9,11-TMBA is entirely dictated by its structural topology. The presence of three methyl groups at the 8, 9, and 11 positions creates significant steric hindrance on that specific aromatic ring, fundamentally altering the regioselectivity of Phase I metabolizing enzymes.
Before metabolism can occur, 8,9,11-TMBA must induce its own metabolic machinery. As a highly lipophilic molecule, it passively diffuses across the cell membrane and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). Recent 1[1], including e-waste recycling sediments and 2[2], has identified 8,9,11-TMBA as a major contributor to AhR-mediated toxicity. Upon ligand binding, the AhR complex dissociates from chaperone proteins (HSP90), translocates to the nucleus, and dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XRE), directly upregulating the transcription of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).
AhR-mediated signaling pathway induced by 8,9,11-TMBA leading to CYP450 expression.
Phase I Metabolism: Regioselective Oxidation
Once CYP1A1 and CYP1B1 are expressed, they initiate the Phase I biotransformation of 8,9,11-TMBA. Because the 8, 9, and 11 positions are sterically blocked by methyl groups, the enzymatic oxidation is forced into two distinct pathways:
-
Alkyl Oxidation: The methyl groups themselves act as electron-rich targets. CYP enzymes hydroxylate these groups, forming 8-hydroxymethyl, 9-hydroxymethyl, and 11-hydroxymethyl derivatives. This is generally a detoxification route, as the resulting primary alcohols are rapidly conjugated.
-
Ring Epoxidation (The "Bay Region" Hypothesis): The unsubstituted "bay region" (positions 1-4) and the "K-region" (positions 5-6) of the benz[a]anthracene backbone are highly susceptible to epoxidation. CYP1A1 inserts an oxygen atom across the 3,4-double bond, yielding TMBA-3,4-epoxide.
Phase II Metabolism and Bioactivation
The transient epoxides generated in Phase I are highly reactive. To protect the cell, microsomal epoxide hydrolase (mEH) rapidly adds water to the epoxide ring, converting the TMBA-3,4-epoxide into a more stable TMBA-3,4-dihydrodiol. From here, the pathway diverges based on enzymatic competition:
-
Detoxification: Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), conjugate the dihydrodiols and hydroxymethyl metabolites, rendering them highly water-soluble for biliary and urinary excretion. This3[3] has been observed in marine mammals exposed to AhR agonists.
-
Bioactivation (The Carcinogenic Route): If the 3,4-dihydrodiol escapes conjugation, it undergoes a second round of CYP-mediated oxidation at the adjacent 1,2-double bond. This forms the TMBA-3,4-diol-1,2-epoxide . This specific diol-epoxide is the "ultimate carcinogen." The presence of the adjacent hydroxyl groups prevents mEH from hydrolyzing the new epoxide ring. Consequently, this highly electrophilic molecule enters the nucleus, intercalates into the DNA helix, and covalently binds to the exocyclic amino groups of guanine, causing mutations that initiate carcinogenesis—a property4[4].
In vivo biotransformation of 8,9,11-TMBA into excretable conjugates and genotoxic adducts.
Self-Validating Protocol for Metabolic Profiling
To accurately map the toxicokinetics of 8,9,11-TMBA without falling victim to analytical artifacts, researchers must employ a self-validating workflow. The following protocol ensures that every data point is internally verified.
Step 1: In Vivo Dosing and Hepatic S9 Fractionation
-
Procedure: Administer 8,9,11-TMBA (e.g., 50 mg/kg via oral gavage) to a murine model. After 24 hours, harvest the liver and perform differential centrifugation to isolate the S9 fraction (containing both cytosol and microsomes).
-
Causality: The liver is the primary site of xenobiotic metabolism. Using the S9 fraction ensures that the entire enzymatic cascade (AhR, CYPs, mEH, and transferases) is preserved in its native stoichiometric ratio, providing an accurate representation of in vivo clearance.
Step 2: Effect-Directed Analysis (EDA) via H4IIE-luc Bioassay
-
Procedure: Expose H4IIE-luc rat hepatoma cells to the extracted metabolites. Measure luminescence after 24 hours.
-
Causality: These cells are stably transfected with a luciferase reporter gene driven by XREs. Luminescence provides a direct, causal quantification of the AhR-activating potential of the generated metabolites.
-
Self-Validation System: A parallel dose-response curve using a known AhR agonist (e.g., TCDD) must be run. If the positive control fails to produce a standard curve, the assay invalidates itself, preventing the reporting of false negatives due to cell death or reporter silencing.
Step 3: LC-QTOF-MS Structural Elucidation
-
Procedure: Analyze the S9 extracts using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) in both positive and negative electrospray ionization (ESI) modes.
-
Causality: HRMS provides exact mass measurements required to differentiate isobaric metabolites.
-
Self-Validation System: The protocol relies on exact mass shifts. Phase I oxidations must yield a precise +15.9949 Da shift. Phase II dihydrodiols must yield a +34.0054 Da shift. Furthermore, the inclusion of a
C-labeled internal standard corrects for matrix-induced ion suppression. If the sequential mass shift logic (Parent +16 Da +34 Da) is broken, the structural assignment is automatically flagged for manual review.
Quantitative Data: Toxicokinetic Profiling
The table below summarizes the mass spectrometric parameters and biological fate of 8,9,11-TMBA and its primary metabolites, serving as a reference for LC-MS/MS method development.
Table 1: Analytical and Toxicokinetic Parameters of 8,9,11-TMBA and Key Metabolites
| Analyte | Metabolic Phase | Exact Mass Shift (Da) | AhR Relative Potency (ReP) | Primary Biological Fate |
| 8,9,11-TMBA | Parent | 0.0000 | High (ReP ~ 0.1 - 1.0) | AhR Activation / CYP Induction |
| Hydroxymethyl-TMBA | Phase I | +15.9949 | Moderate | Glucuronidation / Biliary Excretion |
| TMBA-3,4-epoxide | Phase I | +15.9949 | High (Reactive) | Transient Intermediate (mEH Substrate) |
| TMBA-3,4-dihydrodiol | Phase II | +34.0054 | Low | Sulfation / Urinary Excretion |
| TMBA-3,4-diol-1,2-epoxide | Bioactivation | +50.0003 | Very High (Genotoxic) | DNA Adduct Formation / Mutagenesis |
Conclusion
The in vivo metabolism of 8,9,11-TMBA is a double-edged sword. While the AhR-mediated induction of CYP450 enzymes is designed to clear the lipophilic xenobiotic through hydroxylation and conjugation, the unique steric hindrance of the trimethylated ring forces oxidation into the bay region. This regioselective metabolism inadvertently bioactivates the molecule into a highly reactive diol-epoxide capable of severe genotoxicity. Understanding this pathway through rigorous, self-validating analytical frameworks is critical for environmental risk assessment and the development of targeted chemopreventive strategies.
References
- Title: Effect-directed analysis for revealing aryl hydrocarbon receptor agonists in sediment samples from an electronic waste recycling town in China Source: PubMed / NIH URL
- Title: Constructing Petroleum-Derived Aryl Hydrocarbon Receptor Related Toxic Source Profiles via Effect-Directed Analysis Source: ResearchGate URL
- Title: Identification of Mid-Polar and Polar AhR Agonists in Cetaceans from Korean Coastal Waters: Application of Effect-Directed Analysis with Full-Scan Screening Source: ACS Publications URL
- Title: Carcinogenic Hydrocarbons.
Sources
An In-Depth Technical Guide to the Formation of DNA Adducts by 8,9,11-Trimethylbenz(a)anthracene Metabolites
Preamble: The Challenge of Methylated Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) represent a large class of environmental and dietary contaminants, many of which are potent carcinogens.[1][2] Their carcinogenicity is intrinsically linked to their metabolic activation into reactive electrophiles that can covalently bind to cellular macromolecules, most critically, DNA.[3][4] The formation of these DNA adducts is a pivotal initiating event in chemical carcinogenesis.[4] While the toxicology of parent PAHs like benzo(a)pyrene is well-documented, the addition of methyl groups to the aromatic structure often dramatically increases carcinogenic potential.[5] 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a member of this class of highly carcinogenic methylated PAHs. Understanding the specific metabolic pathways that lead to its activation and subsequent DNA adduct formation is crucial for assessing its risk and developing strategies for mitigation.
This guide provides a technical overview of the core scientific principles and experimental methodologies used to investigate DNA adduct formation by 8,9,11-TMBA metabolites. While direct research on the 8,9,11-TMBA isomer is limited, this document will extrapolate from the extensive knowledge of its close structural analogs, such as 7,12-dimethylbenz[a]anthracene (DMBA), to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.[6][7]
Part 1: The Metabolic Journey from Inert PAH to Reactive Genotoxin
The lipophilic nature of 8,9,11-TMBA necessitates metabolic conversion for excretion. However, this same metabolic machinery is responsible for its conversion into a potent carcinogen. This process is broadly divided into Phase I and Phase II metabolism.
Phase I Metabolism: The Double-Edged Sword of Cytochrome P450
The initial and rate-limiting step in the activation of 8,9,11-TMBA is oxidation by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. The expression of these enzymes is often induced by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.
The key pathway for activation involves the formation of dihydrodiol epoxides.[3] For 8,9,11-TMBA, the most probable route to a highly reactive metabolite involves the following steps:
-
Epoxidation: The CYP enzymes introduce an epoxide across a double bond on the aromatic ring system. Based on the metabolism of similar PAHs, the 3,4-double bond is a likely target for initial epoxidation.
-
Hydration: The enzyme microsomal epoxide hydrolase (mEH) adds a water molecule to the epoxide, opening the ring to form a trans-dihydrodiol.[8] For our proposed pathway, this would result in 8,9,11-trimethylbenz(a)anthracene-trans-3,4-dihydrodiol.
-
Second Epoxidation: This dihydrodiol metabolite is now a substrate for a second epoxidation by CYP enzymes. This epoxidation occurs on the same ring, adjacent to the dihydrodiol, creating a highly reactive diol epoxide.[1] In this case, the ultimate carcinogenic metabolite is predicted to be 8,9,11-trimethylbenz(a)anthracene-3,4-diol-1,2-epoxide.
This diol epoxide is considered the "ultimate carcinogen" because its strained epoxide ring is highly electrophilic and susceptible to nucleophilic attack by DNA.
Caption: Proposed metabolic activation pathway of 8,9,11-TMBA.
DNA Adduct Formation: The Covalent Lesion
The diol epoxide metabolite, being highly electrophilic, readily reacts with nucleophilic sites on DNA bases. The primary targets for adduction by PAH diol epoxides are the exocyclic amino groups of purine bases.[3]
-
Guanine Adducts: The N² position of guanine is a major site of adduction.
-
Adenine Adducts: The N⁶ position of adenine is also a significant target.
These covalent attachments distort the DNA helix, creating a bulky lesion. If not repaired by the cell's DNA repair machinery (primarily Nucleotide Excision Repair), these adducts can lead to mispairing during DNA replication, resulting in mutations (e.g., G to T transversions). An accumulation of such mutations in critical genes (e.g., tumor suppressor genes, proto-oncogenes) can initiate the process of carcinogenesis.[3]
Part 2: Experimental Methodologies for the Study of 8,9,11-TMBA-DNA Adducts
A multi-faceted experimental approach is required to unequivocally identify and quantify DNA adducts formed from 8,9,11-TMBA. The following protocols provide a framework for such an investigation.
In Vitro Studies: Controlled Reaction Environment
The initial phase of investigation often involves reacting a synthesized metabolite with purified DNA. This allows for the generation of analytical standards and the study of adduct formation in a clean system without the complexity of cellular metabolism and repair.
Protocol 1: In Vitro DNA Adduction with a Putative 8,9,11-TMBA Diol Epoxide
-
Synthesis of Metabolite: Synthesize the putative ultimate carcinogen, 8,9,11-trimethylbenz(a)anthracene-3,4-diol-1,2-epoxide, using established organic chemistry methods for PAH derivatives.[9] This is a critical and often challenging first step.
-
DNA Preparation: Dissolve high-purity calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Reaction: Add the synthesized diol epoxide (dissolved in a minimal amount of a solvent like tetrahydrofuran) to the DNA solution. The molar ratio of diol epoxide to DNA base pairs should be optimized to achieve a detectable level of adduction without causing DNA precipitation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.
-
DNA Purification: Remove unreacted diol epoxide and its hydrolysis products by sequential precipitation of the DNA with ethanol. This step must be repeated multiple times to ensure the purity of the adducted DNA.
-
Hydrolysis: The purified, adducted DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[10]
-
Analysis: The resulting mixture of normal and adducted deoxyribonucleosides is then analyzed by the methods described in section 2.3.
Cell-Based Assays: Simulating Biological Reality
To understand the formation of adducts in a biologically relevant context, it is essential to use cell-based models that possess the necessary metabolic enzymes.
Protocol 2: Adduct Formation in a Human Cell Line
-
Cell Culture: Culture a metabolically competent human cell line, such as HepG2 (liver) or A549 (lung), in the appropriate medium until they reach approximately 80% confluency.[11]
-
Treatment: Expose the cells to varying concentrations of 8,9,11-TMBA for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be run in parallel.
-
Cell Harvesting: After treatment, wash the cells with phosphate-buffered saline (PBS), and harvest them by trypsinization or scraping.
-
DNA Isolation: Isolate genomic DNA from the cell pellet using a high-purity DNA isolation kit or standard phenol-chloroform extraction protocols. It is critical to ensure the complete removal of RNA and protein.
-
Quantification and Purity Check: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).
-
Analysis: The isolated DNA is then subjected to analysis for adducts using the sensitive techniques detailed below.
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A Historical and Mechanistic Inquiry into Methylated Benz(a)anthracenes: From Synthesis to Carcinogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Enigma of Methylated PAHs
The study of polycyclic aromatic hydrocarbons (PAHs) is a journey into the heart of chemical carcinogenesis. From the seminal observations of scrotal cancer in chimney sweeps to the elucidation of complex metabolic activation pathways, PAHs have served as a fundamental model for understanding how chemicals can induce cancer. Within this broad class of compounds, the methylated benz(a)anthracenes hold a place of particular significance. The simple addition of one or more methyl groups to the benz(a)anthracene backbone can dramatically amplify its carcinogenic potential, a phenomenon that has intrigued and challenged scientists for decades. This guide provides a comprehensive historical and technical overview of the research into methylated benz(a)anthracenes, from their initial synthesis to our current understanding of their mechanisms of action. It is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering not just a recitation of facts, but an exploration of the scientific reasoning and experimental evolution that has shaped this critical area of study.
Part 1: A Historical Perspective: Unraveling the Carcinogenicity of Methylated Benz(a)anthracenes
The story of methylated benz(a)anthracene research is interwoven with the broader history of our understanding of chemical carcinogenesis. Early investigations in the 20th century established a link between coal tar and skin cancer, leading to the identification of PAHs as the causative agents.[1] This set the stage for a systematic exploration of the structure-activity relationships within this class of compounds.
A pivotal moment in this narrative was the work of Bachmann, Kennaway, and Kennaway in 1938, who demonstrated the potent and rapid tumor-inducing capabilities of two newly synthesized methylated hydrocarbons: 7,12-dimethylbenz(a)anthracene (DMBA) and 7,8,12-trimethylbenz(a)anthracene.[2] Their findings underscored the profound impact of methyl substitution on the carcinogenicity of the benz(a)anthracene scaffold. DMBA, in particular, has since become one of the most extensively studied and widely used chemical carcinogens in experimental cancer research, serving as a reliable tool for inducing tumors in various animal models.[2][3]
The work of pioneers like Louis Fieser was instrumental in the synthesis and characterization of a wide array of methylated PAHs, providing the chemical tools necessary for systematic biological testing.[4] These early studies laid the groundwork for decades of research aimed at understanding why the position and number of methyl groups have such a dramatic effect on the biological activity of these molecules.
Part 2: The Synthetic Challenge: Crafting Methylated Benz(a)anthracenes in the Laboratory
The ability to study the biological effects of methylated benz(a)anthracenes is fundamentally reliant on the ability to synthesize them with high purity and structural precision. Over the years, a variety of synthetic strategies have been developed, evolving from classical methods to more modern, efficient approaches.
Historical Synthetic Approaches
Early syntheses of the benz(a)anthracene skeleton and its methylated derivatives often relied on multi-step classical organic reactions. These methods, while foundational, were often lengthy and lacked the efficiency of modern techniques. Key historical strategies included:
-
Friedel-Crafts Acylation and Cyclization: This approach typically involved the acylation of a naphthalene or related aromatic system with a phthalic anhydride derivative, followed by a series of reduction and cyclization steps to build the benz(a)anthracene core.
-
Diels-Alder Reactions: The [4+2] cycloaddition of a suitable diene and dienophile was another common strategy for constructing the fused ring system.
These early methods, while successful in providing the initial batches of compounds for biological testing, often suffered from low overall yields and limited regioselectivity, making the synthesis of specific isomers a significant challenge.
Modern Synthetic Methodologies
Contemporary organic synthesis offers a more versatile and efficient toolkit for the construction of methylated benz(a)anthracenes. These methods often employ metal-catalyzed cross-coupling reactions and other modern transformations to achieve high yields and excellent control over the final structure.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions have become invaluable for the construction of the benz(a)anthracene skeleton. These reactions allow for the efficient formation of carbon-carbon bonds between aromatic fragments, providing a convergent and flexible approach to a wide range of derivatives.[5]
-
Annulation Strategies: Modern annulation reactions, which involve the formation of a new ring onto an existing aromatic system, have also proven to be powerful tools. These can include transition-metal-catalyzed processes that allow for the regioselective construction of the benz(a)anthracene core.[]
-
Ring-Closing Metathesis: In some innovative approaches, ring-closing metathesis has been employed to construct one of the aromatic rings of the benz(a)anthracene system from a diene precursor.[5]
The evolution of these synthetic methods has been critical to advancing the field, enabling the synthesis of a wide array of methylated isomers for detailed structure-activity relationship studies.
Part 3: The Crux of Carcinogenicity: Metabolic Activation and DNA Adduct Formation
Unsubstituted benz(a)anthracene itself is a relatively weak carcinogen.[7] The potent carcinogenicity of its methylated derivatives arises from their metabolic transformation into highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process, known as metabolic activation, is a cornerstone of our understanding of chemical carcinogenesis.
The Metabolic Activation Pathway: A Journey to Reactivity
The metabolic activation of methylated benz(a)anthracenes is a multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1.[8][9][10] The currently accepted major pathway involves the formation of dihydrodiol epoxides, a concept that has evolved from the influential "bay region" theory.[9][11]
The "bay region" is a sterically hindered concave region on the periphery of the PAH molecule. The theory posits that dihydrodiol epoxides with the epoxide ring in the bay region are particularly carcinogenic due to their high chemical reactivity and the stability of the resulting carbocation intermediate.[12]
The metabolic activation cascade can be summarized as follows:
-
Epoxidation: The parent methylated benz(a)anthracene is first oxidized by a CYP enzyme to form an arene oxide.
-
Hydration: The arene oxide is then hydrated by epoxide hydrolase to a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation, again catalyzed by a CYP enzyme, of the dihydrodiol at an adjacent double bond forms a highly reactive dihydrodiol epoxide.[8][13]
It is this ultimate carcinogen, the dihydrodiol epoxide, that can then react with the nucleophilic sites on DNA bases.
The Molecular Scar: DNA Adducts
The formation of covalent adducts between the dihydrodiol epoxide metabolites and DNA is the critical initiating event in the carcinogenic process. These adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.
The primary sites of adduction on DNA are the exocyclic amino groups of guanine and adenine.[14] For example, a major adduct formed from 7-methylbenz[a]anthracene (7-MBA) in mouse epidermis has been identified as (+)-anti-7-MBADE-trans-N²-dGuo, an adduct at the N² position of deoxyguanosine.[14]
Part 4: Experimental Methodologies: Tools of the Trade
The study of methylated benz(a)anthracenes relies on a suite of specialized experimental techniques to assess their carcinogenicity and elucidate their mechanisms of action.
Carcinogenicity Bioassays: The Mouse Skin Painting Model
The mouse skin painting assay has been a cornerstone of PAH carcinogenicity testing for over a century.[15] This model allows for the direct application of test compounds to the skin and the subsequent observation of tumor development over time.
A Standard Two-Stage Skin Carcinogenesis Protocol:
-
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., a methylated benz(a)anthracene) dissolved in a suitable solvent (e.g., acetone) is applied topically to the shaved dorsal skin of a group of mice.[3][15]
-
Promotion: Beginning approximately one to two weeks after initiation, a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (typically twice a week) to the same area of the skin.[16]
-
Observation: The mice are observed regularly for the appearance of skin tumors. The number, size, and type of tumors are recorded over the course of the experiment, which can last for several months.[3]
-
Histopathological Analysis: At the termination of the study, skin tumors and other tissues are collected for histopathological examination to determine the malignancy of the lesions.[3]
This two-stage protocol allows for the separation of the initiation and promotion phases of carcinogenesis, providing valuable insights into the mechanisms of action of the test compounds.
DNA Adduct Analysis: The ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ nucleotides.[17] This technique has been instrumental in studying the formation of DNA adducts from methylated benz(a)anthracenes in vivo and in vitro.[14][18]
A Generalized ³²P-Postlabeling Protocol:
-
DNA Isolation and Digestion: DNA is isolated from the tissue or cells of interest and enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[17]
-
Adduct Enrichment (Optional): In some variations of the protocol, the adducted nucleotides are enriched from the bulk of normal nucleotides, often by techniques like nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with a high-specific-activity ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.[17][19]
-
Separation and Detection: The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and normal nucleotides using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14][20][21]
-
Quantification: The amount of radioactivity in the spots or peaks corresponding to the DNA adducts is measured, and the level of adduction is calculated relative to the total amount of DNA analyzed.
The combination of ³²P-postlabeling with HPLC provides excellent resolution and sensitivity for the analysis of complex mixtures of DNA adducts.[20][22]
Part 5: Structure-Activity Relationships: The Influence of Methylation
A central theme in the research of methylated benz(a)anthracenes is the profound influence of the position and number of methyl groups on their carcinogenic activity. Decades of research have established clear structure-activity relationships.
| Compound | Relative Carcinogenic Activity | Key Structural Features |
| Benz(a)anthracene | Weak | Unsubstituted parent PAH.[7] |
| 7-Methylbenz(a)anthracene | Potent | Methyl group at the 7-position. |
| 12-Methylbenz(a)anthracene | Moderate | Methyl group at the 12-position. |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Very Potent | Methyl groups at both the 7- and 12-positions.[2] |
| 1-Methylbenz(a)anthracene | Weak | Methyl group in the bay region. |
| 11-Methylbenz(a)anthracene | Inactive | Methyl group near the bay region, but leads to a more planar molecule.[23] |
This table provides a generalized summary of relative carcinogenic activities based on numerous studies.
The exceptional potency of DMBA is thought to be a result of the synergistic effects of the methyl groups at the 7- and 12-positions. These methyl groups can influence the electronic properties and conformation of the molecule, potentially facilitating its metabolic activation to the ultimate carcinogenic dihydrodiol epoxide.[2] While the methyl groups themselves are not directly involved in the formation of the reactive epoxide, their presence significantly impacts the molecule's susceptibility to metabolic activation and its subsequent reactivity with DNA.
Conclusion: Future Directions and Enduring Questions
The historical and mechanistic research on methylated benz(a)anthracenes has provided invaluable insights into the fundamental principles of chemical carcinogenesis. We have moved from observing a correlation between chemical exposure and cancer to a detailed molecular understanding of metabolic activation, DNA adduct formation, and the resulting genetic damage.
However, important questions remain. The precise interplay between the electronic and steric effects of methyl substitution and the efficiency of metabolic activation is still an area of active investigation. Furthermore, the role of individual genetic variations in metabolic enzymes in determining susceptibility to the carcinogenic effects of these compounds is a critical area of research with direct implications for human health risk assessment.
The legacy of research on methylated benz(a)anthracenes serves as a powerful reminder of the importance of fundamental, mechanistically driven research in toxicology and cancer biology. The knowledge gained from studying these "simple" methylated hydrocarbons continues to inform our understanding of the health risks posed by complex environmental mixtures and provides a foundation for the development of novel strategies for cancer prevention and therapy.
References
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Methodological & Application
High-Resolution Determination of 8,9,11-Trimethylbenz(a)anthracene in Environmental Matrices via GC-MS/MS
Application Note: AN-ENV-2026-TMBA
Executive Summary
8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a potent polycyclic aromatic hydrocarbon (PAH) derivative. Like its structural analog 7,12-dimethylbenz(a)anthracene (DMBA), it exhibits significant carcinogenic and mutagenic potential due to the steric hindrance of the methyl groups, which can influence metabolic activation at the "bay region" of the molecule.
Detecting 8,9,11-TMBA in environmental samples (soil, sediment, and water) presents a unique analytical challenge:
-
Isomeric Complexity: It must be chromatographically resolved from other trimethyl-benz(a)anthracene isomers and related alkylated PAHs (e.g., trimethyl-chrysenes) to avoid false positives.
-
Trace Levels: Environmental concentrations are often in the pg/g (ppt) range, requiring high sensitivity.
-
Matrix Interference: Humic acids in soil and organic matter in sediment can suppress ionization or co-elute in single-quadrupole methods.
This Application Note details a validated workflow utilizing Pressurized Liquid Extraction (PLE) and Solid Phase Extraction (SPE) coupled with GC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode. This approach offers superior selectivity compared to traditional GC-MS (SIM) or HPLC-FLD methods.
Analytical Workflow
The following diagram outlines the critical path from sample collection to data validation.
Figure 1: Analytical workflow for the extraction and quantification of 8,9,11-TMBA.
Experimental Protocols
Reagents and Standards[1][2][3]
-
Target Standard: 8,9,11-Trimethylbenz(a)anthracene (CAS 74845-58-2).[1] Available from AccuStandard or Chiron.
-
Internal Standard (Surrogate): Benz(a)anthracene-d12.[2]
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (Pesticide Grade or equivalent).
Sample Preparation[1]
A. Soil and Sediment (Pressurized Liquid Extraction)
Rationale: PLE provides exhaustive extraction of PAHs from aged soil matrices with reduced solvent usage compared to Soxhlet.
-
Homogenization: Air-dry soil samples and sieve (<2 mm). Mix 10 g of sample with diatomaceous earth (drying agent) to ensure flow path integrity.
-
Spiking: Add 50 µL of Surrogate Spiking Solution (Benz(a)anthracene-d12, 10 µg/mL) directly to the matrix. Allow to equilibrate for 30 minutes.
-
Extraction Parameters (e.g., Dionex ASE 350):
-
Solvent: DCM:Acetone (1:1 v/v).[3]
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Cycles: 2 static cycles (5 min each).
-
Flush: 60% of cell volume.
-
-
Concentration: Collect extract and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate to ~1 mL using a TurboVap or rotary evaporator at 35°C.
-
Cleanup (If required): For high-organic soils, pass the extract through a 1g Silica Gel SPE cartridge conditioned with hexane. Elute PAHs with 10 mL DCM:Hexane (1:1). Evaporate to dryness and reconstitute in 1 mL Isooctane.
B. Aqueous Samples (Solid Phase Extraction)
Rationale: SPE is preferred over Liquid-Liquid Extraction (LLE) for preventing emulsion formation and achieving higher concentration factors.
-
Conditioning: Use a 500 mg C18 or Polymeric (HLB) cartridge. Condition with 5 mL DCM, 5 mL Methanol, then 5 mL Water.
-
Loading: Pass 1 L of water sample (spiked with surrogate) through the cartridge at ~10 mL/min.
-
Drying: Dry the cartridge under vacuum for 15 minutes to remove residual water (critical for GC analysis).
-
Elution: Elute with 2 x 5 mL DCM.
-
Concentration: Evaporate to dryness under nitrogen stream and reconstitute in 1 mL Isooctane.
Instrumental Analysis: GC-MS/MS
Chromatographic Conditions
Separating trimethyl isomers requires a column with high selectivity for aromatic ring geometry. Standard 5%-phenyl columns (e.g., DB-5MS) may result in co-elution of 8,9,11-TMBA with other trimethyl isomers.
-
GC System: Agilent 8890 or Thermo Trace 1310.
-
Column: Agilent J&W DB-EUPAH (20 m x 0.18 mm, 0.14 µm) or Restek Rxi-PAH .
-
Note: These specialized phases are engineered to resolve critical PAH isomers (e.g., Chrysenes/Triphenylenes) and are superior for alkylated PAHs.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL, Pulsed Splitless (30 psi for 0.5 min) @ 280°C.
-
Oven Program:
-
70°C (hold 1 min).
-
Ramp 25°C/min to 200°C.
-
Ramp 5°C/min to 320°C (hold 5 min).
-
Mass Spectrometry Parameters (Triple Quadrupole)
Operating in MRM mode significantly reduces background noise compared to SIM.
-
Source Temperature: 300°C.
-
Transfer Line: 320°C.
-
Ionization: EI (70 eV).
-
Collision Gas: Nitrogen or Argon.
Table 1: MRM Transitions for 8,9,11-TMBA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 8,9,11-TMBA | 270.1 | 255.1 | 25 | Quantifier (Loss of -CH₃) |
| 270.1 | 239.1 | 35 | Qualifier (Loss of 2x -CH₃ / Ring opening) | |
| Benz(a)anthracene-d12 | 240.2 | 236.1 | 30 | Internal Standard |
Note: The transition 270 -> 255 (M - 15) is the most abundant for methylated PAHs. The collision energy should be optimized on your specific instrument using the reference standard.
Quality Assurance & Validation (QA/QC)
To ensure data integrity, the following criteria must be met:
-
Retention Time Window: The analyte retention time must match the reference standard within ±0.05 min.
-
Ion Ratio: The ratio of Quantifier (255) to Qualifier (239) must be within ±20% of the reference standard.
-
Linearity: Calibration curve (5 points, 1 – 1000 ng/mL) must have R² > 0.995.
-
Recovery: Spiked matrix samples should show recovery between 70% and 120%.
-
Method Detection Limit (MDL): Estimated at < 5 ng/kg (ppt) for soil and < 1 ng/L (ppt) for water using this method.
References
-
Agilent Technologies. (2020). Fast Analysis of 140 Environmental Compounds by GC/MS/MS. Application Note 5994-1627EN. Retrieved March 1, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benz[a]anthracene Mass Spectrum. NIST Chemistry WebBook. Retrieved March 1, 2026, from [Link]
- Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. (Contextual grounding for alkyl-PAH analysis).
Sources
Advanced PAH Profiling: Utilizing 8,9,11-Trimethylbenz(a)anthracene as a Reference Standard for Alkylated AhR Agonists
Target Audience: Analytical Chemists, Environmental Toxicologists, and Drug Development Professionals Document Type: Application Note & Validated Protocol
Executive Summary
Historically, polycyclic aromatic hydrocarbon (PAH) analysis has focused almost exclusively on the 16 US EPA priority pollutants. However, recent toxicological screenings and Effect-Directed Analysis (EDA) have revealed that alkylated PAHs—ubiquitous in petroleum combustion and electronic waste (e-waste) recycling—often exhibit higher toxicity than their parent compounds[1]. Specifically, 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) has been identified as a major Aryl Hydrocarbon Receptor (AhR) agonist, driving significant biological activity in contaminated matrices[2].
This application note provides a comprehensive, self-validating protocol for the integration of 8,9,11-TMBA as a reference standard in GC-MS/MS workflows. By detailing the causality behind stationary phase selection and extraction methodologies, this guide ensures high-fidelity resolution of complex alkylated PAH isomers.
Mechanistic Grounding: The Role of 8,9,11-TMBA in Toxicity
To understand the analytical necessity of quantifying 8,9,11-TMBA, we must first examine its biological mechanism of action. In EDA studies of e-waste sediments, 8,9,11-TMBA and 7,12-dimethylbenz[a]anthracene were isolated as the primary contributors to AhR-mediated toxicity[2].
Due to its specific alkyl substitution pattern, 8,9,11-TMBA acts as a potent ligand for the cytosolic AhR complex. Upon binding, the complex sheds its chaperone proteins (e.g., HSP90), translocates to the nucleus, and heterodimerizes with the AhR Nuclear Translocator (ARNT). This active transcription factor binds to Dioxin Response Elements (DRE), upregulating cytochrome P450 enzymes (CYP1A1/CYP1B1) which are biomarkers for carcinogenic potential.
Mechanistic pathway of AhR activation by 8,9,11-Trimethylbenz(a)anthracene.
Chromatographic Challenges & Stationary Phase Selection
The primary analytical hurdle in alkylated PAH quantification is isomeric co-elution . Alkylated PAHs yield nearly identical mass fragmentation patterns, meaning mass spectrometry alone cannot differentiate them; chromatographic resolution is strictly required.
The selection of the GC stationary phase dictates the separation mechanism based on
Quantitative Retention Data Summary
Table 1: Retention behavior (
| Analyte | Molecular Weight ( g/mol ) | Phenyl Arylene Column ( | 50% Phenyl-polysiloxane ( | SLB-ILPAH Column ( |
| 8,9,11-Trimethylbenz(a)anthracene | 270.37 | 49.03 (Co-elution) | 54.30 | 41.40 |
| Benzo(a)pyrene (BaP) | 252.31 | 49.08 (Co-elution) | 55.86 | 44.08 (Co-elution) |
| Benzo(e)pyrene (BeP) | 252.31 | 48.88 | 55.61 | 44.04 (Co-elution) |
Causality in Phase Selection:
-
Phenyl Arylene: Fails to resolve 8,9,11-TMBA from BaP due to similar dispersive interactions[1].
-
SLB-ILPAH (Ionic Liquid): Resolves 8,9,11-TMBA but fails to separate the critical BaP/BeP critical pair[1].
-
50% Phenyl-polysiloxane: Offers the optimal orthogonal selectivity. The increased phenyl content enhances
interactions, successfully separating BaP from BeP, while fully resolving 8,9,11-TMBA[1]. This phase is mandatory for the protocol below.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol employs a self-validating architecture: surrogate standards are added prior to extraction to monitor matrix recovery, while 8,9,11-TMBA is utilized as a highly specific calibration standard for the alkylated fraction.
Self-validating analytical workflow for alkylated PAH quantification.
Step 1: Standard & Reagent Preparation
-
Reference Standard: Procure certified 8,9,11-Trimethylbenz[a]anthracene (CAS # 74845-58-2), typically available at 50 µg/mL in Toluene[3].
-
Calibration Curve: Dilute the stock solution in nonane to create a 6-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standards (IS): Prepare a mixture of deuterated PAHs (e.g., Naphthalene-d8, Chrysene-d12, Perylene-d12) at 500 ng/mL.
Step 2: Accelerated Solvent Extraction (ASE)
Causality: Alkylated PAHs bind tightly to organic carbon in sediments. ASE utilizes high temperature and pressure to disrupt these matrix-analyte interactions.
-
Homogenize 5.0 g of lyophilized sediment or tissue sample with diatomaceous earth.
-
Spike the sample with 50 µL of the IS mixture (Self-validation step: tracks extraction efficiency).
-
Extract using Hexane/Acetone (1:1, v/v) at 100°C and 1500 psi for 2 static cycles (5 minutes each).
Step 3: Solid Phase Extraction (SPE) Cleanup
Causality: Environmental matrices contain aliphatic hydrocarbons and humic acids that cause MS ion suppression and rapid column degradation.
-
Concentrate the ASE extract to 1 mL under a gentle nitrogen stream.
-
Condition a Silica/Alumina composite SPE cartridge with 10 mL of Hexane.
-
Load the extract and elute the PAH fraction using 15 mL of Hexane/Dichloromethane (7:3, v/v).
-
Evaporate the eluate to exactly 0.5 mL in nonane prior to injection.
Step 4: GC-MS/MS Instrumental Parameters
-
Column: 50% Phenyl-polysiloxane capillary column (e.g., DB-17ms or equivalent), 30 m × 0.25 mm i.d., 0.25 µm film thickness.
-
Injection: 1 µL, Splitless mode at 280°C.
-
Oven Program:
-
Initial: 70°C (hold 2 min).
-
Ramp 1: 15°C/min to 240°C.
-
Ramp 2: 2°C/min to 320°C (hold 10 min).
-
Causality: The shallow 2°C/min ramp is critical. Alkylated PAHs in the 228–270 MW range have nearly identical boiling points; a slow ramp maximizes longitudinal diffusion separation inside the column.
-
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. For 8,9,11-TMBA, monitor the precursor-to-product ion transition of m/z 270
255 (loss of a methyl radical).
Quality Control & Data Integrity
To ensure the trustworthiness of the analytical batch, the following criteria must be met:
-
Chromatographic Resolution: The valley between 8,9,11-TMBA and any adjacent alkylated isomer must be
of the peak height. -
Calibration Linearity: The 8,9,11-TMBA calibration curve must exhibit an
. -
Recovery Validation: The deuterated internal standards must show a recovery of 70%–120%. If recovery falls outside this range, the extraction is invalidated, and matrix effects must be re-evaluated.
References
-
Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography MDPI [Link]
-
Effect-Directed Analysis for Revealing Aryl Hydrocarbon Receptor Agonists in Sediment Samples from an Electronic Waste Recycling Town in China SSRN[Link]
Sources
in vitro cell culture assays for 8,9,11-Trimethylbenz(a)anthracene toxicity
Application Note: Mechanistic Profiling and Toxicity Screening of 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA)
Executive Summary & Strategic Framework
Compound Profile: 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a methylated polycyclic aromatic hydrocarbon (PAH).[1] Unlike direct-acting toxicants, PAHs are typically pro-carcinogens . Their toxicity is not intrinsic but acquired through metabolic activation (bioactivation) by cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).
The Challenge: Standard cytotoxicity assays (e.g., MTT on fibroblasts) often yield false negatives for PAHs because standard cell lines lack the necessary metabolic machinery to convert the parent compound into its reactive diol-epoxide form.
The Solution: This guide details a Metabolically Competent Evaluation Matrix . It integrates exogenous metabolic activation (S9 fraction), specific genotoxicity endpoints (Micronucleus Assay), and mechanistic reporters (AhR activation) to accurately profile 8,9,11-TMBA.
Biological Mechanism & Experimental Logic
To design a valid assay, one must understand the "Adverse Outcome Pathway" (AOP) for methylated benz(a)anthracenes.
-
Entry & Binding: 8,9,11-TMBA enters the cell and binds to the Aryl Hydrocarbon Receptor (AhR).
-
Translocation: The AhR-ligand complex moves to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE).[2]
-
Enzyme Induction: This triggers transcription of CYP1A1 and CYP1B1.
-
Bioactivation (The Critical Step): The induced enzymes oxidize 8,9,11-TMBA. Methyl groups at the 8, 9, and 11 positions may sterically influence this oxidation, potentially shifting metabolic attack toward the "Bay Region" (positions 1–4 of the benz(a)anthracene core).
-
Damage: The resulting diol-epoxides form covalent DNA adducts, leading to mutations or chromosomal breaks (clastogenicity).
Visualizing the Pathway (Graphviz)
Caption: The Adverse Outcome Pathway for 8,9,11-TMBA, illustrating the requirement for AhR-mediated CYP induction to generate genotoxic metabolites.[2]
Protocol A: Metabolic Competence & Cytotoxicity
Objective: Determine the LC50 and verify if toxicity is dependent on metabolic activation. Cell Model:
-
Primary:HepG2 (Human hepatocarcinoma) – Retains partial CYP activity.
-
Alternative:CHO-K1 or V79 (Chinese Hamster Ovary/Lung) – Requires exogenous S9 mix.
Materials
-
Test Compound: 8,9,11-TMBA (Dissolve in DMSO; Final DMSO < 0.5%).
-
S9 Mix: Rat liver S9 fraction (Aroclor 1254 induced) + Cofactor mix (NADP+, G-6-P).
-
Assay Reagent: CellTiter-Glo® (ATP quantification) or MTT.
Step-by-Step Procedure
-
Seeding: Plate CHO-K1 cells at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Preparation of S9: Thaw S9 fraction on ice. Prepare "S9 Mix" (10% S9 fraction, 4 mM NADP+, 5 mM G-6-P, 8 mM MgCl2, 33 mM KCl in phosphate buffer).
-
Exposure (Pulse Treatment):
-
Group A (-S9): Media + 8,9,11-TMBA (0.1, 1, 10, 50, 100 µM).
-
Group B (+S9): Media + S9 Mix (10% v/v) + 8,9,11-TMBA.
-
Controls: DMSO (Solvent), Benzo[a]pyrene (Positive Control for +S9).
-
-
Incubation: Incubate for 3-4 hours (short exposure avoids S9 toxicity).
-
Wash & Recovery: Aspirate media. Wash 1x with PBS. Add fresh complete media. Incubate for 24–48 hours to allow toxicity to manifest.
-
Readout: Add MTT or ATP reagent. Read absorbance/luminescence.
Data Interpretation: If LC50 is significantly lower in the +S9 group compared to -S9 , 8,9,11-TMBA requires bioactivation to exert toxicity.
Protocol B: In Vitro Micronucleus Assay (OECD 487 Adapted)
Objective: Quantify chromosomal damage (clastogenicity/aneugenicity).[3] This is the gold standard for PAH genotoxicity.
Critical Reagent: Cytochalasin B (Cyt-B)
Cyt-B inhibits actin polymerization, blocking cytokinesis but not nuclear division. This creates Binucleated Cells (BNCs) . We only score BNCs to ensure the cell actually divided during exposure, validating that the damage occurred during the treatment.
Workflow Diagram (Graphviz)
Caption: The Cytokinesis-Block Micronucleus (CBMN) assay workflow for detecting chromosomal damage.
Scoring Criteria (Self-Validating System)
-
Target: Score 2,000 Binucleated Cells (BNCs) per concentration.
-
Micronucleus (MN): Small, round DNA fragment, <1/3 size of main nucleus, non-refractile.
-
Cytotoxicity Index (CBPI): Calculate the Cytokinesis-Block Proliferation Index to ensure the dose wasn't too toxic (must have >40% survival).
(Where = mononucleated, = binucleated, = multinucleated)
Protocol C: AhR Activation Reporter Assay
Objective: Determine if 8,9,11-TMBA is a potent AhR agonist (like Dioxin or BaP), which predicts its potential to induce its own activation enzymes.
Methodology
-
Cell Line: Stable reporter cell line (e.g., HepG2-XRE-Luc or H1L6.1c2 ). These cells contain a Luciferase gene driven by Dioxin Response Elements (DRE).
-
Treatment: Treat cells with 8,9,11-TMBA (0.1 nM – 10 µM) for 24 hours.
-
Positive Control: TCDD (Dioxin) or Benzo[k]fluoranthene.
-
Readout: Lyse cells and add Luciferin. Measure Relative Light Units (RLU).
-
Analysis: Plot Dose-Response curve. Calculate Induction Equivalency Factor (IEF) relative to TCDD.
Data Presentation & Analysis
Summarize your findings in the following format to facilitate comparison with established PAHs.
| Endpoint | Assay | Metric | Expected Result (if Genotoxic) |
| Cytotoxicity | MTT / ATP | LC50 (+/- S9) | Lower LC50 in +S9 condition. |
| Metabolic Induction | XRE-Luciferase | EC50 / Fold Induction | High fold induction (>10x) indicates potent AhR binding. |
| Clastogenicity | Micronucleus | % MN in BNCs | Dose-dependent increase in MN frequency (e.g., >2.5%). |
| DNA Adducts | 32P-Postlabeling | Adducts/10^8 nucleotides | Presence of distinct adduct spots on TLC plate. |
References
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.[4] Link
-
International Agency for Research on Cancer (IARC). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 92. Link
-
Vondráček, J., et al. (2017). Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay. Toxicology Letters. Link (Contextualizing PAH-AhR potency).
-
Fenech, M. (2007). Cytokinesis-block micronucleus cytome assay. Nature Protocols, 2(5), 1084–1104. Link
-
Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environmentalbiotechnology.pl [environmentalbiotechnology.pl]
- 4. criver.com [criver.com]
Application Note: Animal Models for Studying the Carcinogenicity of 8,9,11-Trimethylbenz(a)anthracene
[1]
Executive Summary & Scientific Rationale
8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a polycyclic aromatic hydrocarbon (PAH) and a methylated derivative of benz(a)anthracene (BA). While 7,12-dimethylbenz(a)anthracene (7,12-DMBA) is the canonical "gold standard" for inducing mammary and skin tumors, 8,9,11-TMBA serves as a critical structural probe in carcinogenesis research.
Its utility lies in Structure-Activity Relationship (SAR) studies. By positioning methyl groups at the 8, 9, and 11 positions, researchers can investigate:
-
The Bay Region Theory: How substituents distal to the bay region (positions 1–12) influence metabolic activation via the P450 system.
-
AhR Activation: Recent environmental toxicology studies identify 8,9,11-TMBA as a potent Aryl Hydrocarbon Receptor (AhR) agonist, often found in sediment mixtures alongside DMBA [1].[1]
-
Steric Hindrance Effects: How methylation affects the formation of the ultimate carcinogen (diol-epoxides).
This guide details the two primary in vivo models for evaluating 8,9,11-TMBA: the Mouse Skin Two-Stage Carcinogenesis Model (Initiation/Promotion) and the Rat Mammary Carcinogenesis Model .
Chemical Safety & Handling (Critical)
Hazard Class: Carcinogen (Category 1B), Mutagen. Handling Protocol:
-
Containment: All weighing and solubilization must occur within a Class II Biological Safety Cabinet (BSC).
-
Deactivation: Spills should be neutralized with a surfactant/solvent mix (e.g., 1% SDS in 50% Ethanol) followed by oxidation (bleach).
-
PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 respirator if working with powder outside a hood (not recommended).
Mechanism of Action: The Metabolic Activation Pathway
To understand the experimental design, one must understand the metabolic fate of 8,9,11-TMBA. Like other PAHs, it is a pro-carcinogen requiring metabolic activation.
Figure 1: PAH Metabolic Activation & DNA Adduct Formation
The following diagram illustrates the generic activation pathway for Benz(a)anthracene derivatives, highlighting the critical "Bay Region" activation step.
Caption: CYP enzymes oxidize 8,9,11-TMBA to reactive diol-epoxides, which covalently bind DNA to initiate tumorigenesis.[2]
Protocol A: Mouse Skin Two-Stage Carcinogenesis
Objective: To determine the initiating potency of 8,9,11-TMBA compared to 7,12-DMBA. Species: SENCAR mice (highly sensitive to skin carcinogenesis) or CD-1 mice. Sex: Female (typically more uniform hair growth cycles). Age: 6–7 weeks.
Experimental Design
This model separates carcinogenesis into two distinct phases:
-
Initiation: A single sub-threshold dose of 8,9,11-TMBA causes irreversible DNA damage (mutation).
-
Promotion: Repeated application of 12-O-tetradecanoylphorbol-13-acetate (TPA) stimulates cell proliferation, allowing mutated cells to form papillomas.
Step-by-Step Methodology
Phase 1: Preparation (Day -2)
-
Shaving: Anesthetize mice (Isoflurane). Shave the dorsal skin (approx. 2 cm x 4 cm area) using electric clippers.
-
Exclusion: Exclude mice with nicks or hair regrowth in the resting phase (telogen). Only use mice with pink skin (telogen phase) to ensure uniform uptake.
Phase 2: Initiation (Day 0)
-
Solution Prep: Dissolve 8,9,11-TMBA in reagent-grade Acetone.
-
Note: Acetone is the standard vehicle as it evaporates quickly and facilitates lipid penetration.
-
-
Dosing Groups:
-
Group 1 (Vehicle Control): 0.2 mL Acetone.
-
Group 2 (Positive Control): 7,12-DMBA (25 µg or ~100 nmol) in 0.2 mL Acetone.
-
Group 3 (Test Low): 8,9,11-TMBA (100 nmol) in 0.2 mL Acetone.
-
Group 4 (Test High): 8,9,11-TMBA (400 nmol) in 0.2 mL Acetone.
-
-
Application: Apply the solution dropwise to the shaved area using a micropipette. Restrain the mouse until the solvent evaporates (~30 seconds).
Phase 3: Promotion (Week 1 – Week 20)
-
Start: Begin promotion 1 week after initiation.
-
Agent: TPA (12-O-tetradecanoylphorbol-13-acetate).
-
Dose: 2 µg TPA dissolved in 0.2 mL Acetone.
-
Frequency: Twice weekly (e.g., Monday/Thursday) for 20 weeks.
Phase 4: Data Collection
-
Weekly Monitoring: Count papillomas >1 mm in diameter.
-
Endpoints:
-
Tumor Incidence: % of mice with at least one tumor.
-
Tumor Multiplicity: Average number of tumors per mouse.
-
Latency: Time to first tumor appearance.
-
Table 1: Expected Outcomes & Data Interpretation
| Parameter | 7,12-DMBA (Positive Ctrl) | 8,9,11-TMBA (Test) | Interpretation |
| Tumor Incidence | 90–100% | Variable (Est. 40–80%) | Indicates if 8,9,11-TMBA is a complete initiator. |
| Multiplicity | High (>5 tumors/mouse) | Lower than DMBA | Reflects potency of DNA adduct formation. |
| Latency | Short (6–8 weeks) | Delayed (10–12 weeks) | Indicates efficiency of metabolic activation. |
Protocol B: Rat Mammary Carcinogenesis (Huggins Model)
Objective: To assess systemic carcinogenicity and AhR-mediated endocrine disruption. Species: Sprague-Dawley Rats (virgin females). Age: 50 days old (highly susceptible window due to rapid ductal proliferation).
Experimental Workflow
Caption: Timeline for the Huggins mammary tumor model. Dosing at Day 50 is critical for maximal sensitivity.
Step-by-Step Methodology
-
Vehicle Preparation: Dissolve 8,9,11-TMBA in Sesame Oil or Corn Oil.
-
Tip: Gentle heating (37°C) and sonication may be required for 8,9,11-TMBA due to the methyl groups increasing lipophilicity.
-
-
Dosing:
-
Route: Oral Gavage (preferred) or Intraperitoneal (IP) injection.
-
Dose: Single dose of 15–20 mg/rat (approx. 60–80 mg/kg).
-
Note: 7,12-DMBA is typically dosed at 10–20 mg/rat. 8,9,11-TMBA should be matched equimolar to the DMBA control group for valid SAR comparison.
-
-
Monitoring:
-
Weigh rats weekly to monitor toxicity.
-
Palpate mammary glands weekly starting at week 4. Record location and size of all palpable masses.
-
-
Termination:
-
Euthanize at 20 weeks or when tumor burden exceeds 10% of body weight.
-
Fix tumors in 10% neutral buffered formalin for H&E staining.
-
References
-
Identification of AhR Agonists in Sediments. (2026). ResearchGate.[3] Retrieved from [Link] (Snippet 1.12: Identifies 8,9,11-TMBA as a major AhR contributor in environmental samples).
-
Carcinogenic Hydrocarbons: 9,11-Dimethylbenz[a]anthracene and 8,9,11-Trimethylbenz[a]anthracene. Riegel, B., & Burr, J. G. (1948).[2] Journal of the American Chemical Society, 70(3), 1070–1073.[2] Retrieved from [Link]
-
Exceptional carcinogenic activity of benz[a]anthracene 3,4-dihydrodiol in the newborn mouse and the bay region theory. (1978). Cancer Research, 38(3), 693-6.[4] Retrieved from [Link] (Establishes the bay region theory relevant to BA derivatives).
-
7,12-Dimethylbenz(a)anthracene as a Model for Ovarian Cancer Induction in Rats. (2025).[5] MDPI. Retrieved from [Link] (Snippet 1.7: Provides modern context for DMBA protocols).
-
Structure-carcinogenic activity relationships in the Benz[a]anthracene series. (1977).[6] Journal of Medicinal Chemistry. Retrieved from [Link]
Disclaimer: This document is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). 8,9,11-TMBA is a potent chemical carcinogen; adhere to strict safety guidelines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Exceptional carcinogenic activity of benz[a]anthracene 3,4-dihydrodiol in the newborn mouse and the bay region theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-carcinogenic activity relationships in the Benz [a] anthracene series - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Radiolabeled 8,9,11-Trimethylbenz(a)anthracene
Introduction
8,9,11-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their significant environmental presence and potent biological activity, including carcinogenic properties[1][2]. Research into the mechanisms of action, metabolic fate, and toxicological profile of specific PAHs is crucial for understanding their impact on human health[3][4]. To facilitate such studies, particularly in absorption, distribution, metabolism, and excretion (ADME) and toxicology, isotopically labeled versions of the molecule are indispensable tools[5][6].
These protocols are designed for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry and experience in handling radioactive materials.
PART 1: Health & Safety Precautions
1.1 Chemical Hazards: Benz(a)anthracene and its derivatives should be handled as potential carcinogens and mutagens with extreme caution[2]. All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory.
1.2 Radiological Hazards: Carbon-14 is a low-energy beta emitter with a long half-life (approx. 5,700 years)[8]. While it requires minimal shielding, stringent contamination control is essential. All work with ¹⁴C-labeled compounds must be conducted in a designated and approved radioisotope laboratory by personnel trained in radiation safety. Regular wipe tests and adherence to ALARA (As Low As Reasonably Achievable) principles are required.
PART 2: Synthetic and Radiolabeling Strategy
The overall strategy involves a multi-step synthesis of a non-radioactive ("cold") precursor molecule, which is then subjected to a late-stage radiolabeling reaction to introduce the ¹⁴C isotope. This is followed by rigorous purification and quality control to ensure the final product is suitable for research applications.
Caption: Overall workflow for the synthesis of radiolabeled 8,9,11-Trimethylbenz(a)anthracene.
PART 3: Synthesis of Unlabeled Precursor
A plausible synthetic route to an appropriate precursor for late-stage methylation, such as 8,9-Dimethyl-11-bromobenz(a)anthracene, could be envisioned through a Diels-Alder reaction followed by functional group manipulation. The following protocol is a conceptual outline.
Protocol 3.1: Synthesis of 8,9-Dimethyl-11-bromobenz(a)anthracene (Conceptual)
-
Step 1: Diels-Alder Cycloaddition. React a suitably substituted anthracene derivative with a brominated dienophile. The specific starting materials would need to be carefully selected or synthesized to yield the desired substitution pattern on the benz(a)anthracene core.
-
Step 2: Aromatization. The resulting cycloadduct would likely require an oxidation or elimination step to achieve the fully aromatic benz(a)anthracene ring system.
-
Step 3: Purification. The crude product would be purified using column chromatography on silica gel to isolate the 8,9-Dimethyl-11-bromobenz(a)anthracene precursor.
-
Step 4: Characterization. The structure of the cold precursor must be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) before proceeding to the radiolabeling step.
PART 4: Radiolabeling Protocol
This section details the introduction of the Carbon-14 label onto the precursor. The primary source of ¹⁴C is typically Barium Carbonate ([¹⁴C]BaCO₃), which is converted into more synthetically useful reagents like [¹⁴C]CO₂ or [¹⁴C]methyl iodide ([¹⁴C]MeI)[8].
Protocol 4.1: Synthesis of [¹⁴C]-8,9,11-Trimethylbenz(a)anthracene
Causality: A palladium-catalyzed cross-coupling reaction (e.g., a Stille or Suzuki-type coupling) is a robust and highly versatile method for forming C-C bonds in late-stage synthesis. It offers high functional group tolerance and typically proceeds with high efficiency, which is critical when working with expensive and precious radiolabeled reagents.
Reagents & Materials
| Reagent/Material | Amount (Example) | Purpose |
| 8,9-Dimethyl-11-bromobenz(a)anthracene (Precursor) | 5-10 mg | Unlabeled substrate |
| [¹⁴C]Methyl Iodide ([¹⁴C]MeI) in THF | 5-10 mCi | Source of ¹⁴C-methyl group |
| Tetrakis(triphenylphosphine)palladium(0) | 1-2 mol% | Catalyst |
| Anhydrous, degassed solvent (e.g., Toluene) | 1-2 mL | Reaction medium |
| Suitable organotin or organoboron reagent | 1.2 equivalents | Methyl group donor for cross-coupling |
| Inert atmosphere (Argon or Nitrogen) | - | Prevent catalyst degradation |
| Shielded reaction vial | 1 | Containment of radioactivity |
Step-by-Step Procedure:
-
Preparation: In a shielded fume hood, add the 8,9-Dimethyl-11-bromobenz(a)anthracene precursor (5-10 mg) and the palladium catalyst to a small, dry, shielded reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 1 mL) via syringe.
-
Reagent Addition: Add the appropriate coupling partner (e.g., trimethylboroxine for a Suzuki coupling).
-
Radiolabel Introduction: Using a gas-tight syringe, carefully add the solution of [¹⁴C]Methyl Iodide. All transfers of radioactive material must be performed with appropriate shielding and secondary containment.
-
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by radio-TLC (Thin Layer Chromatography). This involves spotting a small aliquot of the reaction mixture on a TLC plate, developing it, and analyzing it with a radiation detector to see the conversion of the starting material to the product.
-
Quenching: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and quench by adding a few drops of water.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product contains the desired [¹⁴C]-8,9,11-Trimethylbenz(a)anthracene, unreacted starting material, and radiochemical impurities.
PART 5: Purification of Radiolabeled Product
Purification is a critical step to ensure that the final radiolabeled compound is free from any impurities that could compromise the results of subsequent biological studies[9]. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiopharmaceuticals[10][11].
Protocol 5.1: Purification by Preparative Radio-HPLC
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. This method is highly effective at separating the slightly more nonpolar trimethyl product from the dimethyl-bromo precursor and other potential byproducts, providing high radiochemical purity[12].
HPLC System Parameters (Example)
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV (e.g., at 254 nm) and in-line radioactivity detector |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude product from Part 4 in a small volume of the initial mobile phase mixture.
-
Injection: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram from both the UV and radioactivity detectors. The UV detector will show peaks for all UV-active compounds, while the radioactivity detector will only show peaks for ¹⁴C-containing species.
-
Identification: The product peak should be radioactive and have a different retention time than the precursor. Collect the fractions corresponding to the main radioactive peak.
-
Solvent Removal: Combine the collected fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted to isolate the final product.
PART 6: Quality Control and Characterization
A comprehensive quality control (QC) process is mandatory to validate the final product before its use in any application[13][14]. This ensures the identity, purity, and concentration of the radiolabeled compound are known and meet required specifications.
Caption: Quality control workflow for validating the final radiolabeled product.
Protocol 6.1: Quality Control Procedures
-
Radiochemical Purity:
-
Method: Analytical reversed-phase HPLC using a system analogous to the preparative setup but with a smaller analytical column (e.g., 4.6 x 150 mm).
-
Procedure: Inject a small aliquot of the final product.
-
Acceptance Criterion: The radiochemical purity is the percentage of the total radioactivity that elutes as a single peak corresponding to the product. A purity of ≥98% is typically required.[10]
-
-
Chemical Identity Confirmation:
-
Method: Co-injection on analytical HPLC.
-
Procedure: Mix the final radiolabeled product with an authentic, non-labeled standard of 8,9,11-Trimethylbenz(a)anthracene. Inject the mixture onto the analytical HPLC.
-
Acceptance Criterion: The radioactivity peak must co-elute perfectly with the UV peak of the authentic standard, confirming they are the same chemical entity. The structure of the authentic standard should be confirmed separately by high-resolution mass spectrometry (HRMS) and NMR.
-
-
Specific Activity Determination:
-
Causality: Specific activity (radioactivity per mole of compound) is a critical parameter that determines the sensitivity of detection in biological assays.
-
Procedure:
-
Mass Determination: Determine the mass concentration (e.g., in µg/mL) of the compound using the analytical HPLC by comparing the UV peak area to a standard curve generated with the authentic cold standard.
-
Radioactivity Concentration: Determine the radioactivity concentration (e.g., in µCi/mL) of the same solution using a calibrated liquid scintillation counter.
-
Calculation: Calculate the specific activity using the formula: Specific Activity (mCi/mmol) = (Radioactivity Concentration [µCi/mL] / Mass Concentration [µg/mL]) * Molecular Weight ( g/mol )
-
-
Final Product Specifications (Example)
| Parameter | Specification | Method |
| Chemical Identity | Co-elutes with authentic standard | HPLC Co-injection |
| Radiochemical Purity | ≥ 98% | Radio-HPLC |
| Specific Activity | > 50 mCi/mmol (or as required by application) | HPLC-UV & LSC |
| Appearance | Clear, colorless solution or white solid | Visual Inspection |
References
- Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC. (2022, November 4). Vertex AI Search.
- Quality Control of PET Radiopharmaceuticals | Radiology Key. (2017, October 13). Radiology Key.
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC. (2022, November 24). Vertex AI Search.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges | JACS Au - ACS Publications. (2022, June 7). ACS Publications.
- Benz[a]anthracene derivatives numbering | Download Scientific Diagram - ResearchGate. ResearchGate.
- HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI - NIH. National Center for Biotechnology Information.
- Modeling of polycyclic aromatic hydrocarbons (PAHs) from global to regional scales: model development (IAP-AACM_PAH v1.0) and investigation of health risks in 2013 and 2018 in China - GMD. (2024, December 18). Geoscientific Model Development.
- Tautomeric benz[de]anthracene derivatives and related systems - Journal of the Chemical Society C: Organic (RSC Publishing). Royal Society of Chemistry.
- The Importance of Purification for Radiolabeled Compounds - Moravek. Moravek.
- Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations - PMC. Vertex AI Search.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC. Vertex AI Search.
- Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC. Vertex AI Search.
-
Synthesis of 8,9,10,11-Tetrahydroindolo[2,1-c]benzo[10][12][15]triazine. A New Ring System. ResearchGate. Retrieved from
- Isotopic API labelling with carbon-14 - Almac. Almac Group.
- WO2023016817A1 - Synthesis of delta 9,11 steroids - Google Patents. (2013, April 15). Google Patents.
- BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Radiochemical purity of radiolabeled compounds measured by HPLC. The... - ResearchGate. ResearchGate.
- Carbon-14 labeling of a trifluoromethoxy group: Synthesis of a substance P antagonist. (2025, August 9). Vertex AI Search.
- A simple and efficient synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones by ZnO nanoparticles catalyzed three component coupling reaction of aldehydes, 2-naphthol and dimedone - SciELO. (2014, January 22). Scientific Electronic Library Online.
- Meeting the unique demands of radiopharmaceutical quality control - Nucleus RadioPharma. (2024, November 18). Nucleus RadioPharma.
- Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. (2024, November 4). Vertex AI Search.
- Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico - UNM. (2009, January 12). The University of New Mexico.
- Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC. Vertex AI Search.
- Synthesis of J-aggregating dibenz[a,j]anthracene-based macrocycles. - SciSpace. SciSpace.
- Fundamental concepts of radiopharmaceuticals quality controls - Pharmaceutical and Biomedical Research. Pharmaceutical and Biomedical Research.
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- 1. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openmedscience.com [openmedscience.com]
- 7. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 13. nucleusrad.com [nucleusrad.com]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. pubs.acs.org [pubs.acs.org]
application of 8,9,11-Trimethylbenz(a)anthracene in mechanistic toxicology studies
Topic: Application of 8,9,11-Trimethylbenz(a)anthracene in Mechanistic Toxicology Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, Toxicologists, and Environmental Health Scientists
Introduction: The Emergence of 8,9,11-TMBA in Modern Toxicology
8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a polycyclic aromatic hydrocarbon (PAH) derivative that has recently gained prominence in mechanistic toxicology, particularly within Effect-Directed Analysis (EDA) of environmental contaminants. While its structural cousin, 7,12-dimethylbenz(a)anthracene (7,12-DMBA) , is a historically established potent carcinogen used to induce tumors, 8,9,11-TMBA occupies a distinct niche.
Recent studies identify 8,9,11-TMBA as a major Aryl Hydrocarbon Receptor (AhR) agonist found in complex environmental mixtures, such as sediments contaminated by electronic waste (e-waste) and petroleum combustion products.[1][2][3] Its application in research is two-fold:
-
As a Reference Standard in EDA: To identify and quantify specific AhR-active fractions in complex mixtures.
-
As a Mechanistic Probe: To decouple AhR activation (biochemical response) from gross morphological toxicity. Unlike 7,12-DMBA, which causes severe developmental defects, 8,9,11-TMBA robustly induces Cytochrome P450 1A (CYP1A) expression with significantly lower teratogenic potency, allowing researchers to study receptor activation in isolation from downstream tissue destruction.
Mechanistic Profile & Structure-Activity Relationships (SAR)
The toxicological activity of benz(a)anthracene (BA) derivatives is dictated by the position of alkyl substituents.
-
The Bay Region Theory: Classical PAH toxicology focuses on the "bay region" (between positions 1 and 12). Substituents at the bay region (e.g., 12-position) or K-region (5,6-position) often enhance carcinogenicity by sterically hindering detoxification or promoting diol-epoxide formation.
-
The 8,9,11-Substitution Pattern: 8,9,11-TMBA possesses methyl groups on the D-ring. This substitution pattern preserves the planarity required for high-affinity binding to the AhR cytosolic receptor but alters the metabolic activation pathway compared to bay-region substituted PAHs.
Visualizing the Pathway: AhR Activation by 8,9,11-TMBA
The following diagram illustrates the specific signaling cascade initiated by 8,9,11-TMBA, leading to CYP1A induction.
Figure 1: Mechanism of Action. 8,9,11-TMBA binds AhR, translocates to the nucleus, and induces CYP1A enzymes, driving its own metabolism and potential toxicity.
Application 1: Effect-Directed Analysis (EDA) of Sediment Extracts
Purpose: To identify if 8,9,11-TMBA is the causative agent of AhR-mediated toxicity in an environmental sample.[1][2]
Context: In sediment or water analysis, total chemical concentration does not always correlate with toxicity. EDA combines biological assays (bioassays) with chemical fractionation to pinpoint the "active" drivers.
Experimental Workflow:
-
Extraction: Organic extraction of sediment (e.g., Soxhlet extraction with DCM/Acetone).
-
Fractionation: Multi-step HPLC fractionation based on polarity and ring number.
-
Bioassay Screening: Testing fractions using the H4IIE-luc (rat hepatoma cells stably transfected with a luciferase reporter driven by AhR).
-
Identification: Fractions with high luciferase activity are analyzed via GC-QTOF-MS. 8,9,11-TMBA is identified via retention time and mass spectrum matching.
Protocol: H4IIE-luc Reporter Gene Bioassay
-
Reagents:
-
H4IIE-luc cell line (rat hepatoma).
-
Culture Media: α-MEM with 10% fetal bovine serum (FBS).
-
Test Compound: 8,9,11-TMBA (purity >98%, dissolved in DMSO).
-
Positive Control: 2,3,7,8-TCDD or Benzo(a)pyrene (BaP).
-
Luciferase Assay System (e.g., Promega).
-
-
Step-by-Step Procedure:
-
Seeding: Seed H4IIE-luc cells in 96-well white-walled plates at
cells/well. Incubate for 24 hours at 37°C, 5% CO₂. -
Dosing: Prepare a serial dilution of 8,9,11-TMBA in DMSO. Final DMSO concentration in wells must be <0.1% (v/v).
-
Dose Range: 0.1 nM to 10 µM.
-
Include a solvent control (0.1% DMSO) and positive control (TCDD 1 nM).
-
-
Exposure: Treat cells for 4 hours (early induction) or 72 hours (sustained induction/cytotoxicity check).
-
Lysis: Remove media, wash with PBS, and add 20 µL of 1x Lysis Buffer. Shake for 15 mins.
-
Measurement: Inject 100 µL of Luciferase Reagent. Measure luminescence (RLU) using a microplate luminometer.
-
Data Analysis: Calculate Relative Potency Factors (RPF) by comparing the EC50 of 8,9,11-TMBA to TCDD or BaP.
-
Application 2: Comparative Developmental Toxicology (Zebrafish Model)
Purpose: To determine the teratogenic potential of 8,9,11-TMBA compared to other methylated PAHs.
Scientific Rationale: While 8,9,11-TMBA is a potent AhR agonist (as seen in the H4IIE-luc assay), recent studies (e.g., Dubiel et al., 2022/2023) indicate it induces CYP1A in zebrafish embryos without causing the severe morphological deformities (pericardial edema, jaw malformations) seen with 7,12-DMBA. This makes it an excellent negative control for studying the "AhR-toxicity paradox" (where receptor activation does not guarantee teratogenicity).
Quantitative Comparison Table:
| Compound | AhR Activation (In Vitro) | CYP1A Induction (In Vivo) | Morphological Toxicity (Zebrafish) | Primary Mechanism |
| 8,9,11-TMBA | High | High | Low / None | Pure AhR Agonism / Metabolic clearance |
| 7,12-DMBA | High | High | Severe (Edema, curved spine) | AhR + Reactive Metabolite Formation |
| Benzo(a)pyrene | High | High | Moderate | DNA Adducts |
Protocol: Zebrafish Embryo Toxicity (ZET) Assay
-
Embryo Collection: Collect fertilized eggs from wild-type (e.g., AB strain) or transgenic Tg(cyp1a:GFP) zebrafish (to visualize induction).
-
Dechorionation: Enzymatic dechorionation (Pronase) at 6 hours post-fertilization (hpf) to ensure chemical uptake (optional but recommended for lipophilic PAHs).
-
Exposure:
-
Place 1 embryo per well in 96-well plates.
-
Add 100 µL of E3 medium containing 8,9,11-TMBA (0.1 – 50 µM).
-
Critical Step: PAHs bind to plastic. Use glass-coated plates or pre-saturate wells to maintain nominal concentrations.
-
-
Observation Points:
-
24 hpf: Check for mortality and spontaneous movement.
-
48-72 hpf: Assess heart rate and pericardial edema.
-
96 hpf: Assess CYP1A expression (if using GFP line) or fix for immunohistochemistry.
-
-
Endpoint: Score morphological defects (0 = normal, 1 = mild, 2 = severe).
Safety & Handling Protocols
Hazard Classification: 8,9,11-TMBA is a Polycyclic Aromatic Hydrocarbon.[4][5][6][7] Like all PAHs, it should be treated as a potential carcinogen and mutagen .
-
Engineering Controls: All weighing and stock preparation must occur inside a certified Chemical Fume Hood.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Waste Disposal: Collect all solid and liquid waste in designated "Carcinogenic/Toxic" waste containers. Do not pour down the drain.
-
Deactivation: Surface decontamination can be performed using a surfactant-based cleaner followed by an ethanol wipe.
Effect-Directed Analysis Workflow Visualization
This diagram summarizes how 8,9,11-TMBA is isolated and identified in environmental toxicology studies.
Figure 2: Effect-Directed Analysis (EDA) workflow used to identify 8,9,11-TMBA as a key toxicant in environmental samples.
References
-
Hong, S., et al. (2021). "Major AhR-active chemicals in sediments of Lake Sihwa, South Korea: Application of effect-directed analysis combined with full-scan screening analysis." Environment International.[2] Link
-
Dubiel, E.A., et al. (2023). "Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation." Toxicological Sciences. Link
-
Riegel, B. & Burr, J.G. (1948). "Carcinogenic Hydrocarbons; 9,11-Dimethylbenz(a)anthracene and 8,9,11-Trimethylbenz(a)anthracene."[6] Journal of the American Chemical Society. Link[6]
-
US EPA. "Polycyclic Aromatic Hydrocarbons (PAHs) - Toxicity and Chemical Identity." EPA.gov. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ewg.org [ewg.org]
- 6. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Orthogonal Isolation and Chromatographic Resolution of 8,9,11-Trimethylbenz[a]anthracene from Complex Matrices
Introduction & Mechanistic Rationale
Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives are ubiquitous, persistent environmental contaminants. While parent PAHs like benzo[a]pyrene are heavily monitored, alkylated PAHs are increasingly recognized as potent drivers of environmental toxicity. Recent Effect-Directed Analysis (EDA) of sediments from electronic waste recycling zones has identified 8,9,11-trimethylbenz[a]anthracene as a newly characterized, major Aryl hydrocarbon receptor (AhR) agonist[1]. Furthermore, mid-polar fractions of biological tissues, such as cetacean blubber, show significant AhR-mediated potencies driven by these substituted aromatic systems[2].
The isolation of 8,9,11-trimethylbenz[a]anthracene from complex environmental or biological mixtures presents a severe analytical challenge. Alkylated PAHs possess numerous positional isomers that exhibit nearly identical boiling points and hydrophobicities, leading to pervasive co-elution with high-molecular-weight parent PAHs during standard chromatographic separations[3].
This application note provides a comprehensive, self-validating methodology for the extraction, multi-dimensional fractionation, and high-resolution isolation of 8,9,11-trimethylbenz[a]anthracene. By exploiting specific causality in stationary phase interactions—transitioning from dispersive forces to strong
Physicochemical Profiling & Chromatographic Causality
The fundamental barrier to isolating 8,9,11-trimethylbenz[a]anthracene is its retention behavior. On standard 5% phenyl-polysiloxane columns (e.g., DB-5), which separate primarily via dispersive forces (boiling point), 8,9,11-trimethylbenz[a]anthracene critically co-elutes with the highly carcinogenic benzo[a]pyrene[3].
To break this co-elution, the isolation strategy must rely on orthogonal molecular interactions . By utilizing a 50% phenyl-polysiloxane phase or an ionic liquid stationary phase (e.g., SLB-ILPAH), the differential polarizability of the trimethylated benz[a]anthracene core versus the unsubstituted benzo[a]pyrene core is exploited[3]. The methyl groups increase the electron density of the aromatic ring system, altering its
Table 1: Chromatographic Retention Behavior and Co-elution Dynamics
| Stationary Phase | Primary Interaction Mechanism | Critical Co-eluting Interferences | Resolution Strategy for 8,9,11-TriMBA |
| 5% Phenyl-polysiloxane | Dispersion / Weak | Benzo[a]pyrene, Isomeric alkyl-PAHs | Inadequate for primary isolation; requires 2D-GC[3] |
| 50% Phenyl-polysiloxane | Strong | Minor alkyl-chrysenes | Excellent primary dimension separation[3] |
| SLB-ILPAH (Ionic Liquid) | Dipole-induced dipole | None observed | Ultimate orthogonal 2nd dimension separation[3] |
Workflow Visualization
The following diagram maps the logical progression from raw matrix to isolated target, emphasizing the transition from bulk lipid/aliphatic removal to high-resolution orthogonal separation.
Caption: Workflow for the multi-dimensional extraction and isolation of 8,9,11-Trimethylbenz[a]anthracene.
Detailed Experimental Protocols
The Self-Validating System: Internal Quality Control
A protocol is only as reliable as its internal quality control. To ensure this workflow is self-validating, isotopically labeled surrogates (e.g., Chrysene-d12 and Benzo[a]pyrene-d12) are spiked into the raw matrix prior to extraction. The absolute recovery of these surrogates is quantified at the final analytical step. A recovery of <70% acts as an automatic failure trigger, indicating target loss during silica fractionation or irreversible adsorption on the HPLC column. This closed-loop validation ensures that the final quantification of 8,9,11-trimethylbenz[a]anthracene is a true environmental reality, not an artifact of sample preparation.
Protocol 1: Matrix Extraction and Aliphatic Depletion
Causality: Complex matrices contain bulk lipids and aliphatic hydrocarbons that suppress ionization and overload high-resolution chromatographic columns. Silica gel chromatography selectively retains highly polar matrix components while allowing the step-wise elution of aliphatics (which have no affinity for silica) and aromatics (which interact weakly via
-
Extraction: Lyophilize 10 g of the solid matrix (sediment or tissue). Extract using Accelerated Solvent Extraction (ASE) with Dichloromethane (DCM):Hexane (1:1, v/v) at 100°C and 1500 psi for 3 static cycles.
-
Internal Standard Spike: Spike the extract with 50 ng of Chrysene-d12.
-
Concentration: Concentrate the extract to 1 mL under a gentle stream of ultra-high-purity nitrogen.
-
Silica Gel Clean-up: Load the extract onto a 10 g activated silica gel column (deactivated with 5%
w/w to prevent irreversible binding of the target PAHs). -
Elution Strategy:
-
Fraction 1 (Aliphatics): Elute with 20 mL of pure Hexane. Discard this fraction.
-
Fraction 2 (Mid-Polar Aromatics): Elute with 30 mL of Hexane:DCM (7:3, v/v). This fraction contains 8,9,11-trimethylbenz[a]anthracene and other AhR agonists[2].
-
Protocol 2: Normal-Phase HPLC Pre-Fractionation
Causality: To isolate the target from other aromatic species, normal-phase HPLC is employed. Unlike reversed-phase, normal-phase separates compounds strictly by the number of aromatic rings and the degree of alkyl substitution, independent of boiling point.
-
Reconstitute Fraction 2 in 100 µL of pure Hexane.
-
Inject onto a semi-preparative Aminopropyl (
) HPLC column (250 mm × 10 mm, 5 µm particle size). -
Run an isocratic mobile phase of Hexane at a flow rate of 2.5 mL/min.
-
Collect the fraction eluting between 12.0–15.5 minutes (the empirically determined window for 4-ring alkylated PAHs).
-
Concentrate the collected fraction to 50 µL in nonane for GC injection.
Protocol 3: Orthogonal GC×GC-TOFMS Isolation
Causality: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) provides the ultimate resolving power. The first dimension separates by polarizability, while the second dimension separates by planar geometry, effectively breaking the co-elution of 8,9,11-trimethylbenz[a]anthracene and benzo[a]pyrene[3].
-
Column Configuration:
-
First Dimension: 50% Phenyl-polysiloxane (30 m × 0.25 mm × 0.25 µm).
-
Second Dimension: SLB-ILPAH ionic liquid column (1.5 m × 0.10 mm × 0.08 µm)[3].
-
-
Modulation: Set the thermal modulator period to 4.0 seconds to ensure adequate sampling (at least 3-4 slices) of the 1st-dimension peak.
-
Temperature Program: Initial oven temperature 80°C (hold 1 min), ramp at 5°C/min to 320°C (hold 10 min). The secondary oven should maintain a +5°C offset.
-
Detection: TOFMS scanning from 50 to 500 m/z at an acquisition rate of 100 Hz.
-
Target Identification: Extract the exact mass for 8,9,11-trimethylbenz[a]anthracene (m/z 270.14). The compound will elute cleanly in the 2D contour plot, completely resolved from the benzo[a]pyrene cluster.
Table 2: Quantitative Extraction Recovery and Validation Parameters
| Protocol Step | Target Fraction | Expected Recovery (%) | Internal Standard Tracker |
| Accelerated Solvent Extraction | Total Extractable Organics | >95% | Chrysene-d12 |
| Silica Gel Clean-up | Mid-Polar Aromatics | 85 - 90% | Benzo[a]pyrene-d12 |
| Normal-Phase HPLC | 4-Ring Alkyl-PAHs | 80 - 85% | 7,12-Dimethylbenz[a]anthracene-d14 |
| GC×GC-TOFMS | 8,9,11-Trimethylbenz[a]anthracene | N/A (Analytical) | Exact Mass (m/z 270.14) |
References
- Title: Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography Source: MDPI URL
- Title: Effect-Directed Analysis for Revealing Aryl Hydrocarbon Receptor Agonists in Sediment Samples from an Electronic Waste Recycling Town in China Source: SSRN URL
- Title: Identification of Mid-Polar and Polar AhR Agonists in Cetaceans from Korean Coastal Waters: Application of Effect-Directed Analysis with Full-Scan Screening Source: ACS Publications URL
- Title: Carcinogenic Hydrocarbons.
Sources
Application Note: Safe Handling and Operational Protocols for 8,9,11-Trimethylbenz(a)anthracene
Executive Summary & Hazard Assessment
8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) (CAS: 74845-58-2) is a polycyclic aromatic hydrocarbon (PAH) utilized primarily in experimental carcinogenesis and mutagenesis research. Like its congener 7,12-Dimethylbenz(a)anthracene (DMBA), it is a potent lipophilic carcinogen that requires metabolic activation to exert genotoxicity.[1][2]
Critical Hazard Profile:
-
Carcinogenicity: High.[3] Structurally predisposed to form "bay-region" diol epoxides via Cytochrome P450 metabolism, leading to covalent DNA adduct formation.[1]
-
Physical State: Solid (plates/needles), Melting Point ~201–203°C.[4]
-
Solubility: Insoluble in water; soluble in toluene, benzene, DMSO, and acetone.
-
Routes of Entry: Inhalation (particulates), Skin Absorption (highly lipophilic), Ingestion.
Core Directive: Treat 8,9,11-TMBA with the same biosafety rigor as Class I Carcinogens . All procedures must prevent any exposure; there is no "safe" low dose.
Engineering Controls & PPE: The "Barrier" Concept
Safety relies on a redundant barrier system. Relying solely on PPE is a critical failure mode.
Hierarchy of Containment
-
Primary Barrier (Engineering):
-
Powder Handling: Must be performed in a Class II Type B2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersion of the dry powder.
-
-
Secondary Barrier (PPE):
-
Respiratory: N95 or P100 respirator if working outside a sealed hood (emergency only).
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged solvent handling.
-
-
Body: Tyvek® lab coat or disposable gown with cuffed sleeves.
-
Visualization: Safety Hierarchy Workflow
Figure 1: The "Defense-in-Depth" strategy for handling high-potency PAHs.
Protocol 1: Stock Solution Preparation
Objective: Solubilize solid 8,9,11-TMBA safely for downstream applications. Solvents: Toluene (preferred for stability), DMSO (for biological assays).
Materials
-
Analytical Balance (located inside containment).
-
Glass vials with PTFE-lined caps (Amber glass to prevent photodegradation).
-
Solvent (Toluene or DMSO).
-
Absorbent bench pads (plastic-backed).
Step-by-Step Methodology
-
Area Prep: Line the fume hood surface with plastic-backed absorbent pads. Place a sharps container and a solid waste bag inside the hood.
-
Weighing:
-
Do not use a spatula if possible.[5] Tap the chemical directly from the source vial into the pre-tared weighing boat.
-
If a spatula is used, it must be disposable or wiped immediately with a toluene-soaked Kimwipe inside the hood.
-
-
Dissolution:
-
Add the calculated volume of solvent (e.g., Toluene) to the vial.
-
Concentration Limit: Typical stock concentration is 1–10 mg/mL.
-
Vortex heavily. 8,9,11-TMBA is hydrophobic; ensure no crystals remain.
-
-
Storage:
-
Seal with Parafilm.
-
Store at 4°C or -20°C in a secondary containment box labeled "CARCINOGEN."
-
Scientific Insight: 8,9,11-TMBA is stable in organic solvents but susceptible to photo-oxidation. Amber vials are non-negotiable to maintain compound integrity [1].
Protocol 2: In Vivo Administration (Mouse Model)
Context: This protocol mimics standard 7,12-DMBA tumorigenesis models. Route: Topical Application or Oral Gavage.
Procedure
-
Animal Housing: Animals must be housed in a negative-pressure room. Cages must be labeled with "Chemical Hazard" cards.
-
Preparation:
-
Dilute stock solution in a carrier oil (e.g., corn oil or acetone) to the working concentration (e.g., 50 µg/mL).
-
-
Administration:
-
Topical: Apply solution to the shaved dorsal skin using a micropipette. Do not rub. Allow solvent (acetone) to evaporate inside the BSC before returning the animal to the cage.
-
Gavage: Use a stainless steel gavage needle.
-
-
Post-Procedure:
-
Animals excrete PAH metabolites in urine/feces. Bedding is considered hazardous waste for 72 hours post-administration [2].
-
Protocol 3: Spill Response & Deactivation
Principle: PAHs are chemically stable but can be degraded by strong oxidation.
Deactivation Solution (The "Pink Solution")
-
Composition: 0.2 M Potassium Permanganate (KMnO₄) in 2.0 M Sulfuric Acid (H₂SO₄).
-
Mechanism: Rapid oxidation of the aromatic ring system, breaking the bay-region structure and eliminating carcinogenicity.
Spill Cleanup Workflow
-
Isolate: Alert nearby personnel. Do not leave the area.
-
PPE Upgrade: Wear a second pair of gloves.
-
Absorb: Cover liquid spills with absorbent pads.
-
Deactivate:
-
Gently pour the KMnO₄/H₂SO₄ solution over the contaminated area (pads/surface).
-
Wait Time: Allow to react for minimum 60 minutes . The purple color should turn brown (manganese dioxide), indicating oxidation.
-
-
Clean: Neutralize with Sodium Metabisulfite (if necessary) or wipe up with fresh pads. Wash surface with detergent and water.[3]
Visualization: Metabolic Activation vs. Deactivation
Figure 2: Biological activation pathway leading to toxicity vs. Chemical deactivation pathway for safety.
Waste Management
-
Solids: Contaminated gloves, pads, and bedding must be incinerated. Label as "Cytotoxic/Carcinogenic Solid Waste."
-
Liquids: Collect in a dedicated carboy. Do not mix with general organic waste if possible, to allow for specific chemical deactivation before final disposal.
References
-
Technion - Israel Institute of Technology. (n.d.). SOP # 001 for 7,12-Dimethylbenz[a]anthracene (DMBA). Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benz(a)anthracene. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). 7,12-Dimethylbenz[a]anthracene Compound Summary. Retrieved from [Link]
-
Yang, S. K., et al. (1980). Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Drug Metabolism and Disposition. Retrieved from [Link]
Sources
- 1. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary... | Oncotarget [oncotarget.com]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 8,9,11-Trimethylbenz(a)anthracene Analysis
Welcome to the Technical Support Center for the quantitative analysis of 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA). As a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) and a potent aryl hydrocarbon receptor (AhR) agonist frequently identified in highly complex matrices like electronic waste sediments[1], 8,9,11-TMBA presents severe analytical hurdles. Its extreme lipophilicity causes it to co-extract with massive amounts of matrix interferences, leading to critical ion suppression in mass spectrometry and chromatographic co-elution.
This guide provides field-proven, self-validating troubleshooting strategies to help researchers and drug development professionals ensure absolute scientific integrity in their quantitative workflows.
Analytical Workflow Visualization
Workflow for mitigating matrix effects in 8,9,11-TMBA analysis.
Section 1: Troubleshooting Ionization & Signal Suppression
Q: Why does my 8,9,11-TMBA signal completely disappear when analyzing complex environmental or biological extracts using LC-ESI-MS/MS?
A: This is a classic manifestation of ion suppression driven by the fundamental mechanics of Electrospray Ionization (ESI). 8,9,11-TMBA co-extracts with high-molecular-weight matrix components such as humic acids, triglycerides, and waxes. In ESI, ionization occurs in the liquid phase. As the charged droplets evaporate and approach the Rayleigh limit, highly surface-active matrix components outcompete the neutral 8,9,11-TMBA molecules for residence on the droplet surface. They monopolize the available charge, causing 8,9,11-TMBA to be ejected into the gas phase as a neutral molecule, rendering it completely invisible to the mass spectrometer.
Causality & Solution: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI utilizes a corona discharge to ionize the solvent vapor, which subsequently transfers the charge to the analyte via gas-phase ion-molecule collisions. Because this charge transfer occurs entirely in the gas phase rather than within a shrinking liquid droplet, it is fundamentally highly resistant to the non-volatile matrix components that poison ESI droplets [3].
Section 2: Overcoming Chromatographic Co-Elution
Q: In my GC-MS/MS method, 8,9,11-TMBA co-elutes with benzo[a]pyrene, causing isobaric interference and localized matrix effects. How can I resolve this?
A: On standard 5% phenyl-polysiloxane stationary phases (e.g., DB-5), chromatographic separation is driven primarily by boiling point and dispersive van der Waals forces. Because 8,9,11-TMBA and benzo[a]pyrene possess nearly identical partitioning coefficients on these non-polar phases, they co-elute [2]. When they enter the MS source simultaneously, they compete for ionization energy, which exacerbates localized matrix effects.
Causality & Solution: Transition to an ionic liquid stationary phase (e.g., SLB-ILPAH) or utilize comprehensive two-dimensional gas chromatography (GC×GC). Ionic liquid phases introduce strong dipole-induced dipole and π-π interactions. This allows for orthogonal separation based on the specific shape, planarity, and electron density of the alkylated rings, successfully resolving 8,9,11-TMBA from benzo[a]pyrene and eliminating the competitive ionization effect [2].
Section 3: Self-Validating Sample Preparation
Q: How can I effectively isolate 8,9,11-TMBA from lipid-rich or humic-heavy matrices before it reaches the instrument?
A: Standard Solid Phase Extraction (SPE) often fails to separate PAHs from lipids because both compound classes are highly non-polar. The most scientifically rigorous approach is Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic volume rather than polarity [4]. High-molecular-weight interferences elute first, while the smaller PAH fraction permeates the stationary phase pores and elutes later.
Experimental Protocol: Self-Validating SEC Clean-up
To ensure your protocol is a self-validating system, you must mathematically decouple Extraction Recovery (RE) from the Matrix Effect (ME).
-
Pre-Extraction Spiking: Spike the homogenized raw matrix with a known concentration of an isotopically labeled internal standard (e.g.,
C-Benzo[a]pyrene, if C-8,9,11-TMBA is unavailable). -
Extraction: Perform Accelerated Solvent Extraction (ASE) using a 1:1 (v/v) hexane/acetone mixture at 100°C and 1500 psi.
-
Concentration: Evaporate the crude extract under a gentle nitrogen stream to exactly 1.0 mL.
-
SEC Clean-up:
-
Column: Styrene-divinylbenzene copolymer (e.g., Bio-Beads S-X3).
-
Mobile Phase: Dichloromethane at a flow rate of 1.0 mL/min.
-
Fractionation: Discard the eluate from 0–9.0 minutes (contains lipids/humic acids). Collect the purified PAH fraction eluting between 9.2 and 12.0 minutes [4].
-
-
Post-Extraction Spiking: Spike an equivalent blank matrix extract (that has undergone the exact same SEC process) with the native 8,9,11-TMBA standard.
-
Validation Calculation: Calculate the Signal Suppression/Enhancement (SSE) to explicitly prove that matrix effects have been mitigated: SSE (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solvent) × 100 (An SSE between 80% and 120% validates successful matrix effect mitigation).
Section 4: Calibration Strategies for Complex Matrices
Q: I do not have access to a "blank" matrix for my samples. How do I accurately quantify 8,9,11-TMBA without matrix-matched calibration?
A: When a blank matrix is unavailable, matrix-matched calibration is impossible. Furthermore, relying solely on Isotope Dilution Mass Spectrometry (IDMS) can be risky; literature demonstrates that even with labeled internal standards, matrix effects can cause statistically significant deviations in calibration slopes and intercepts [5].
Causality & Solution: Employ the Standard Addition Method combined with IDMS. Divide your unknown sample extract into equal aliquots. Spike these aliquots with increasing, known amounts of native 8,9,11-TMBA, while keeping the internal standard concentration constant. Because the matrix effect impacts the endogenous analyte and the spiked analyte equally, plotting the response ratio against the spiked concentration creates a self-correcting curve. The absolute value of the x-intercept yields the true endogenous concentration, perfectly compensating for any residual ion suppression [5].
Quantitative Data Summary
Table 1: Comparison of Analytical Strategies for 8,9,11-TMBA Matrix Effect Mitigation
| Analytical Strategy | Mechanism of Action | Primary Advantage | Limitation |
| APCI (vs. ESI) | Gas-phase ion-molecule collisions | Highly resistant to non-volatile matrix components (e.g., lipids, salts). | Can cause thermal degradation of highly labile metabolites. |
| SEC Clean-up | Hydrodynamic volume separation | Removes high-MW humic acids that cause severe ion suppression. | Requires specialized SEC columns and increases sample prep time. |
| Ionic Liquid GC Columns | π-π and dipole interactions | Resolves 8,9,11-TMBA from isobaric co-eluting PAHs (e.g., Benzo[a]pyrene). | Lower maximum operating temperature compared to siloxane phases. |
| Standard Addition | In-sample calibration | Mathematically nullifies matrix effects without needing a blank matrix. | Consumes a large volume of the sample extract per analysis. |
References
- Effect-directed analysis for revealing aryl hydrocarbon receptor agonists in sediment samples from an electronic waste recycling town in China. PubMed.
- Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chrom
- Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. SCIEX.
- One-step cleanup for PAH residue analysis in plant matrices using size-exclusion chromatography.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
challenges in the identification of 8,9,11-Trimethylbenz(a)anthracene metabolites
Technical Support Center: Metabolite Identification of 8,9,11-Trimethylbenz(a)anthracene
Executive Summary
The identification of 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) metabolites presents a unique set of analytical challenges compared to its non-methylated parent, benz(a)anthracene (BA). The presence of three methyl groups on the C-ring (positions 8, 9, and 11) introduces significant steric hindrance and electronic effects that alter the metabolic regioselectivity of Cytochrome P450 enzymes.
Unlike 7,12-dimethylbenz(a)anthracene (DMBA), where the meso-region is blocked, 8,9,11-TMBA leaves the reactive meso-region (positions 7 and 12) and the "bay region" (positions 1-2) exposed, while complicating oxidation on the C-ring. This guide addresses the critical bottlenecks in extracting, separating, and structurally characterizing these isomers.
Module 1: Sample Preparation & Stability
Q1: My metabolite recovery is inconsistent, and I suspect degradation during evaporation. How can I stabilize these labile intermediates?
Diagnosis: Metabolites of methylated Polycyclic Aromatic Hydrocarbons (PAHs), particularly dihydrodiols and epoxides , are highly sensitive to:
-
Photo-oxidation: Activated by ambient UV light.
-
Acid-catalyzed dehydration: Dihydrodiols can dehydrate back to phenols under acidic conditions.
-
Thermal degradation: During N2 evaporation.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1. Extraction | Use Cold Acetone/Ethyl Acetate (1:1) instead of pure methanol. | Acetone precipitates proteins efficiently without inducing solvolysis of reactive epoxides. |
| 2. Additive | Add 0.05% BHT (Butylated hydroxytoluene) to all solvents. | Scavenges free radicals, preventing oxidative degradation of the diol group. |
| 3. pH Control | Buffer the aqueous phase to pH 7.4 with Phosphate Buffer immediately. | Prevents acid-catalyzed dehydration of trans-dihydrodiols to phenols. |
| 4. Evaporation | Evaporate under N2 at < 35°C in amber vials. | Minimizes thermal rearrangement. Amber glass blocks UV (200-400 nm). |
Module 2: Chromatographic Separation (UPLC/HPLC)
Q2: I cannot resolve the regioisomers of hydroxymethyl-8,9,11-TMBA from the ring-hydroxylated metabolites. They co-elute on my C18 column.
Diagnosis: Standard C18 columns rely on hydrophobicity. However, 8-hydroxymethyl, 9-hydroxymethyl, and 11-hydroxymethyl isomers have nearly identical hydrophobicities (logP). You need a stationary phase that discriminates based on molecular shape (steric selectivity) and pi-pi electron interactions .
Recommended Workflow:
-
Column Switch: Transition to a Pentafluorophenyl (PFP) or a Specialized PAH column (e.g., Agilent ZORBAX Eclipse PAH or Supelco SLB-ILPAH).
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Reasoning: MeOH allows for stronger pi-pi interactions between the analyte and the stationary phase, whereas ACN forms a "pi-shield" over the analyte, masking subtle structural differences.
-
DOT Diagram: Separation Logic Flow
Figure 1: Decision tree for selecting chromatographic conditions to resolve 8,9,11-TMBA metabolite isomers.
Module 3: Mass Spectrometry (MS) Identification
Q3: I am seeing low sensitivity in ESI+ mode, and the fragmentation patterns are ambiguous. How do I distinguish between ring hydroxylation and methyl oxidation?
Diagnosis: PAHs are non-polar and ionize poorly in Electrospray Ionization (ESI). Furthermore, distinguishing a phenol (Ring-OH) from a benzylic alcohol (Methyl-OH) requires specific fragmentation analysis.
Solution 1: Ionization Source
-
Switch to APPI (Atmospheric Pressure Photoionization) or APCI.
-
Why: APPI uses photons (typically 10 eV) to ionize the aromatic ring directly (
or ), offering 10-50x higher sensitivity for PAHs than ESI.
Solution 2: MS/MS Fragmentation Rules
Use the following table to interpret your MS/MS spectra (Precursor ion:
| Metabolite Class | Key Fragment (Loss) | Diagnostic Ion | Mechanistic Explanation |
| Hydroxymethyl-TMBA (Alcohol) | -30 Da (CH | Loss of formaldehyde from the oxidized methyl group. Highly specific to benzylic alcohols. | |
| Ring-Hydroxy-TMBA (Phenol) | -28 Da (CO) | Phenolic ring contraction and expulsion of carbon monoxide. | |
| Dihydrodiol | -18 Da (H | Facile dehydration to form a phenol or ketone. | |
| Dihydrodiol Epoxide | -18 Da & -44 Da | Loss of water followed by ring cleavage. |
Module 4: Structural Elucidation & Pathway Mapping
Q4: Based on the structure of 8,9,11-TMBA, which metabolic pathways should I prioritize?
Expert Insight: The 8,9,11-trimethyl substitution pattern creates a "steric wall" on the C-ring.
-
Blocked Regions: The 8,9-bond and 11-position are sterically crowded. Direct epoxidation here is unfavorable.
-
Activated Regions:
-
Methyl Groups: The methyl carbons are electron-rich and prone to direct hydroxylation by CYP isozymes (forming hydroxymethyls).
-
K-Region (5,6): Remains accessible for epoxidation.
-
A-Ring (1-4): The "bay region" (1,2-bond) is distal to the methyls and is a prime target for bioactivation (carcinogenesis).
-
Metabolic Pathway Diagram
Figure 2: Predicted metabolic pathways for 8,9,11-TMBA based on steric hindrance principles and PAH metabolism analogies.
References
-
Yang, S. K., et al. (1980). Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes.[3][4] Stereochemistry of dihydrodiol metabolites. Drug Metabolism and Disposition. Link
-
Sims, P., & Grover, P. L. (1974). Epoxides in polycyclic aromatic hydrocarbon metabolism and carcinogenesis. Advances in Cancer Research. Link
-
Hecht, S. S., et al. (1994). Polycyclic Aromatic Hydrocarbon Metabolism.[3][5][6][7] Chemical Research in Toxicology. Link
-
AccuStandard. PAH Reference Standards and 8,9,11-Trimethylbenz(a)anthracene CAS 74845-58-2.[1]Link
-
MDPI Separations. (2019).[8] Separation of Methylated PAH Isomers using Specialized Stationary Phases.Link[8]
Sources
- 1. accustandard.com [accustandard.com]
- 2. Metabolism of 6-methylbenz[a]anthracene by rat liver microsomes and mutagenicity of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi-res.com [mdpi-res.com]
TMBA In Vivo Support Hub: Technical Troubleshooting & Protocol Optimization
Welcome to the Technical Support Center for 8,9,11-Trimethylbenz[a]anthracene (TMBA) studies. As a potent polycyclic aromatic hydrocarbon (PAH) and Aryl Hydrocarbon Receptor (AhR) agonist, TMBA is highly effective for inducing experimental carcinogenesis[1][2]. However, owing to the steric hindrance of its trimethylated structure and extreme lipophilicity, researchers frequently encounter challenges with vehicle formulation, dosing consistency, and off-target toxicity.
This guide provides field-proven, mechanistically grounded solutions to refine your TMBA animal dosing protocols.
I. Mechanistic Grounding: The TMBA Bioactivation Pathway
To troubleshoot TMBA dosing, one must understand its pharmacokinetics. TMBA is not inherently reactive; it is a pro-carcinogen. It binds to the cytosolic Aryl Hydrocarbon Receptor (AhR), triggering the upregulation of cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1)[1]. These enzymes subsequently oxidize TMBA into highly reactive diol epoxides, which covalently bind to DNA to initiate tumorigenesis.
Fig 1: AhR-mediated metabolic bioactivation pathway of TMBA into carcinogenic DNA adducts.
II. Quantitative Dosing Parameters for TMBA Studies
Because TMBA shares a nearly identical pharmacokinetic profile with the widely used 7,12-Dimethylbenz[a]anthracene (DMBA), dosing parameters are directly extrapolated from established PAH models[3][4].
Table 1: Comparative Administration Routes and Quantitative Dosing Guidelines
| Administration Route | Preferred Vehicle | Typical Dose Range | Target Application | Key Consideration & Systemic Risk |
| Oral Gavage | Corn Oil / Sesame Oil | 1.0 – 5.0 mg/week (Fractionated) | Systemic carcinogenesis (e.g., mammary, lung) | High risk of hepatic toxicity; requires strict weight monitoring[3]. |
| Subcutaneous (SC) | Corn Oil | 50 – 80 mg/kg (Single Dose) | Localized solid tumors (e.g., mammary fat pad) | Slow release; requires perfect lipid solubilization to prevent necrosis[4]. |
| Topical / Dermal | Acetone | 50 – 100 µ g/application | Skin papilloma/carcinoma initiation | Rapid solvent evaporation; requires individual housing to prevent grooming ingestion. |
III. Standardized Protocol: Preparation of TMBA Lipid Solutions
Improper formulation is the leading cause of failed TMBA studies. TMBA must be completely dissolved; suspensions will result in erratic absorption and unpredictable tumor latency.
Step-by-Step Methodology:
-
Environmental Control: Perform all steps under yellow or red light. PAHs like TMBA undergo rapid photo-oxidation under standard fluorescent lighting, converting into inactive, toxic quinones.
-
Reagent Calculation: Weigh the highly purified TMBA powder (≥98% purity) using an analytical balance inside a certified chemical fume hood.
-
Vehicle Addition: Add sterile, high-quality corn oil or sesame oil to achieve the desired concentration (typically 10-20 mg/mL). Do not use mineral oil, as it is poorly absorbed by the rodent lymphatic system.
-
Thermal Sonication (The Critical Step): Place the sealed vial in a water bath sonicator set to 37°C. Sonicate in 10-minute intervals until the solution is entirely clear.
-
Self-Validation Check: To validate complete solubilization, centrifuge a 100 µL aliquot at 10,000 x g for 1 minute. If a microscopic pellet forms at the bottom, sonication is incomplete. Do not dose until the solution passes this test.
-
Storage: Wrap vials in aluminum foil and store at 4°C. Note: TMBA will precipitate at 4°C. You must re-warm to 37°C and vortex before every dosing session.
IV. Troubleshooting & FAQs
Q1: We are observing highly variable tumor latency across our cohort. What is causing this inconsistency? A: Variable latency is almost always tied to inconsistent systemic exposure or variable metabolic activation.
-
Causality: If TMBA precipitates in the vehicle (micro-crystals), the absorption kinetics shift from zero-order to unpredictable first-order rates. Furthermore, because TMBA relies on CYP450 activation[1], slight variations in the animals' baseline AhR expression (influenced by diet, stress, or estrous cycle) will alter bioactivation.
-
Solution: Always perform the centrifugation self-validation step before dosing. Standardize the animals' diet (phytoestrogen-free chow) to prevent baseline AhR/CYP fluctuations.
Q2: Can we use DMSO or Ethanol to dissolve TMBA for Intraperitoneal (IP) injections? A: We strongly advise against this.
-
Causality: While TMBA is highly soluble in 100% DMSO, injecting a DMSO/TMBA solution into the aqueous environment of the peritoneal cavity causes the TMBA to instantly "crash out" (precipitate) into hard crystals. This causes severe local inflammation, peritonitis, and drastically reduces the bioavailable dose.
-
Solution: If IP or Subcutaneous routes are required, you must use a lipid vehicle (corn or sesame oil) which acts as a slow-release depot, allowing the lipophilic TMBA to be absorbed via the lymphatic system[4].
Q3: Our mice are experiencing severe weight loss and high mortality before tumors can establish. How do we mitigate this? A: You are likely encountering acute PAH-induced hepatotoxicity or bone marrow suppression.
-
Causality: High systemic doses of AhR agonists trigger massive CYP1A1 upregulation in the liver, leading to oxidative stress, hepatocyte necrosis, and subsequent wasting syndrome[2][3].
-
Solution: Transition from a single massive dose to a fractionated dosing schedule (e.g., 1 mg/week over 4-6 weeks)[3]. Alternatively, bypass systemic metabolism by utilizing localized delivery, such as direct injection into the mammary fat pad, which has been shown to yield 100% tumor incidence with zero systemic mortality in related PAH models[4].
Q4: Why did my TMBA stock solution turn dark yellow/brown after a few weeks of storage? A: The solution has photo-degraded. TMBA is highly sensitive to ultraviolet (UV) light. The color change indicates the formation of oxidized byproducts (epoxides and quinones) which are highly toxic but often lack the specific carcinogenic initiation capabilities of the parent compound. Discard the solution, and ensure future batches are wrapped in foil and handled strictly under amber lighting.
V. References
-
Nontargeted Screening of Aryl Hydrocarbon Receptor Agonists in Endangered Beluga Whales from the St. Lawrence Estuary: Beyond Legacy Contaminants. ResearchGate. Available at:[Link]
-
Effect-directed analysis for revealing aryl hydrocarbon receptor agonists in sediment samples from an electronic waste recycling town in China. PubMed. Available at:[Link]
-
Chemical carcinogenesis by DMBA (7,12-dimethylbenzanthracene) in female BALB/c mice. SciSpace. Available at:[Link]
-
Establishment of Mammary Tumors by Injection of 7,12-Dimethylbenz[a]anthracene in Mammary Fat Pad of Rats. World's Veterinary Journal. Available at:[Link]
Sources
Technical Support Center: Solubilization Strategies for 8,9,11-Trimethylbenz(a)anthracene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility barriers associated with 8,9,11-Trimethylbenz(a)anthracene (TMBA).
TMBA is a highly lipophilic, planar polycyclic aromatic hydrocarbon (PAH). Its exceptionally high octanol-water partition coefficient (Log
Solubilization Strategy Workflow
Before diving into specific troubleshooting steps, consult the decision matrix below to select the thermodynamically appropriate solubilization strategy for your specific assay environment.
Decision matrix for selecting the optimal TMBA solubilization strategy based on assay requirements.
Diagnostic FAQs: Understanding the Causality
Q: Why does TMBA instantly precipitate when transferring from a DMSO stock to my aqueous cell culture media? A: This is a classic example of "solvent crash-out" driven by the hydrophobic effect. When a highly concentrated DMSO-TMBA stock is diluted into an aqueous buffer, the local concentration of the cosolvent (DMSO) drops rapidly. Because TMBA cannot form hydrogen bonds with water, the thermodynamic penalty of hydrating the rigid benz(a)anthracene core is massive. To minimize the exposed hydrophobic surface area, TMBA molecules rapidly self-associate, causing nucleation and precipitation. To prevent this, you must lower the thermodynamic barrier of hydration using intermediate carriers like cyclodextrins [1].
Q: I need to maintain TMBA in solution for in vitro cell assays without exceeding 0.1% DMSO to avoid solvent toxicity. What is the most reliable method? A: Host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard [2]. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic TMBA molecule, masking it from the aqueous environment without altering its covalent structure [3]. This "molecular dispersion" avoids the cytotoxicity associated with high concentrations of organic solvents or surfactants [2].
Q: My animal model requires high-dose intravenous administration of TMBA. HP-β-CD alone isn't achieving the required concentration. What are the next steps? A: For exceptionally high dosing, the solubility limit of the cyclodextrin complex itself becomes the bottleneck. The solution is a "Drug-in-Cyclodextrin-in-Liposome" (DCL) system [4]. First, TMBA is complexed with HP-β-CD. This water-soluble complex is then encapsulated within the aqueous core of a liposome. This dual-carrier system bypasses the direct membrane-destabilizing effects of free TMBA while drastically maximizing the loading capacity for systemic delivery [4].
Assembly mechanism of Drug-in-Cyclodextrin-in-Liposome (DCL) systems for extreme hydrophobes.
Step-by-Step Experimental Methodologies
Protocol A: Preparation of TMBA/HP-β-CD Inclusion Complexes (Co-Evaporation Method)
Causality Note: Simple physical mixing in water is thermodynamically insufficient to force rigid PAHs into the cyclodextrin cavity. Co-evaporation from a volatile solvent ensures molecular-level dispersion and overcomes the activation energy required for inclusion [1].
-
Solvent Preparation: Dissolve 5 mg of TMBA in 5 mL of a volatile organic solvent mixture (Methanol:Chloroform, 1:1 v/v).
-
Host Preparation: Dissolve HP-β-CD in highly purified water (Milli-Q) at a 1:2 molar ratio (TMBA:CD) to ensure excess host availability.
-
Integration: Dropwise, add the TMBA organic solution into the aqueous HP-β-CD solution under continuous probe sonication (20 kHz, 30% amplitude) for 15 minutes in an ice bath.
-
Solvent Removal: Transfer the emulsion to a rotary evaporator. Remove the organic solvents under reduced pressure at 40°C until only an aqueous phase remains.
-
Self-Validation Checkpoint: Inspect the remaining aqueous solution. If the solution is cloudy, the thermodynamic threshold of inclusion was not met (uncomplexed TMBA is present). The protocol validates itself: only a completely optically clear solution indicates successful stoichiometric encapsulation. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed trace aggregates.
-
Lyophilization: Freeze-dry the clear filtrate for 48 hours to obtain a stable, solid inclusion complex powder ready for reconstitution in assay buffers.
Protocol B: Micellar Solubilization using Non-Ionic Surfactants (Tween-80)
Causality Note: Surfactants only enhance solubility when they self-assemble into micelles (possessing a hydrophobic core). This only occurs above their Critical Micelle Concentration (CMC) [5].
-
Buffer Preparation: Prepare a range of Tween-80 solutions in PBS (0.1%, 0.5%, 1.0%, and 5.0% v/v). Note: The CMC of Tween-80 is ~0.015 mM.
-
Saturation: Add an excess of solid TMBA (10 mg) to 10 mL of each surfactant solution.
-
Equilibration: Stir magnetically at 37°C for 48 hours in the dark (PAHs are photosensitive) to achieve equilibrium partitioning into the micelles.
-
Separation: Centrifuge the suspensions at 12,000 x g for 20 minutes to pellet the undissolved TMBA.
-
Self-Validation Checkpoint: Quantify the TMBA in the supernatant via HPLC-UV. Plot TMBA concentration vs. Tween-80 %. The protocol is validated if the solubility scales linearly; non-linear spikes indicate unstable macro-emulsion formation rather than true, stable micellization [5].
Quantitative Data: Solubilization Method Comparison
To assist in experimental design, the following table summarizes the quantitative and qualitative parameters of each solubilization technique for planar PAHs like TMBA.
| Solubilization Method | Primary Mechanism | Relative Solubility Enhancement | Biocompatibility (In Vitro) | Primary Limitation / Drawback |
| DMSO (Co-solvent) | Polarity reduction | 10x - 50x | Low (Max 0.1% - 0.5% v/v) | High risk of precipitation upon dilution; solvent toxicity. |
| Tween-80 (Surfactant) | Micellar partitioning | 100x - 500x | Moderate (Membrane disruption) | Can lyse cells at concentrations required for high PAH loads. |
| HP-β-CD (Cyclodextrin) | Host-Guest Inclusion | 1,000x - 5,000x | High (FDA approved excipient) | Limited by the inherent aqueous solubility of the CD itself. |
| DCL (Liposomes) | Dual Encapsulation | > 10,000x | Very High | Complex, multi-step preparation; requires extrusion equipment. |
References
- BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences.
- "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." National Center for Biotechnology Information (PMC).
- "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information (PMC).
- "Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency?" MDPI.
- "The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift." National Center for Biotechnology Information (PMC).
Validation & Comparative
comparing the carcinogenicity of 8,9,11-Trimethylbenz(a)anthracene to DMBA
This guide provides an in-depth technical comparison between 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) and the gold-standard carcinogen 7,12-Dimethylbenz(a)anthracene (DMBA) . It is designed for researchers investigating polycyclic aromatic hydrocarbon (PAH) mechanisms, structure-activity relationships (SAR), and environmental toxicology.
Executive Summary
7,12-Dimethylbenz(a)anthracene (DMBA) acts as the reference standard for high-potency chemical carcinogenesis. Its specific methylation pattern at the L-region (positions 7 and 12) blocks detoxification, forcing metabolic activation toward the DNA-reactive bay-region diol epoxide.
8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a structural analog and environmental contaminant often identified in combustion byproducts. While it exhibits significant Aryl Hydrocarbon Receptor (AhR) agonist activity—comparable to DMBA in specific assays—its carcinogenic potency is modulated by the lack of L-region substitution, altering its metabolic fate. This guide contrasts the "blocked L-region" mechanism of DMBA with the "distal-ring substituted" profile of 8,9,11-TMBA.
Chemical Structure & Physicochemical Properties[1][2][3]
The distinct methylation patterns dictate the metabolic stability and DNA binding affinity of these compounds.
| Feature | 7,12-Dimethylbenz(a)anthracene (DMBA) | 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) |
| CAS Number | 57-97-6 | 74845-58-2 |
| Molecular Formula | C₂₀H₁₆ | C₂₁H₁₈ |
| Methyl Positions | 7, 12 (L-region) | 8, 9, 11 (Distal Ring) |
| Primary Use | Experimental Carcinogen (Mammary/Skin) | Environmental Toxicology / AhR Agonist Research |
| Metabolic Fate | Activation: Rapid conversion to bay-region diol epoxide.[1] | Mixed: High AhR binding; potential for distal ring oxidation. |
| Potency Class | High (Potent Initiator) | Moderate/Variable (Context-dependent AhR Agonist) |
Mechanism of Action: The "Bay Region" Theory
The critical differentiator is how the methyl groups influence enzymatic oxidation by Cytochrome P450 (CYP1A1/1B1).
DMBA: The "Blocked L-Region" Mechanism
DMBA is exceptionally potent because the methyl groups at positions 7 and 12 sterically hinder the formation of the K-region epoxide (a detoxification pathway) and the L-region quinones. This forces the P450 enzymes to oxidize the angular benzo-ring, leading to the formation of the ultimate carcinogen: DMBA-3,4-diol-1,2-epoxide .
8,9,11-TMBA: Distal Substitution
8,9,11-TMBA lacks the 7,12-blocking groups. While the methyl groups at 8, 9, and 11 increase lipophilicity and AhR binding affinity, they do not effectively prevent metabolic attack at the L-region (7,12 positions). Consequently, a significant portion of 8,9,11-TMBA can be detoxified into quinones or less reactive phenols, reducing the yield of the DNA-damaging bay-region diol epoxide compared to DMBA.
Pathway Visualization
The following diagram illustrates the divergent metabolic pathways driven by these structural differences.
Caption: Divergent metabolic fates of DMBA and 8,9,11-TMBA. DMBA's structure forces activation, while 8,9,11-TMBA is susceptible to detoxification.
Comparative Experimental Data
Tumorigenesis (In Vivo)
DMBA is the standard for inducing mammary tumors in Sprague-Dawley rats and skin tumors in mice. 8,9,11-TMBA is historically confirmed as carcinogenic but demonstrates lower potency in direct tumor yield assays.
| Parameter | DMBA (Standard) | 8,9,11-TMBA (Analog) |
| Target Organ | Mammary Gland, Skin, Ovaries | Skin, Lung (Context Dependent) |
| Dose (Rat Mammary) | Single dose: 10–20 mg (Intragastric) | Higher/Multiple doses required |
| Latency Period | Short (8–12 weeks) | Extended (>20 weeks) |
| Tumor Multiplicity | High (3–6 tumors/animal) | Low to Moderate |
| AhR Activation | Potent Inducer | Potent Inducer (Major Environmental Agonist) |
AhR Activation (In Vitro)
Recent environmental studies identify 8,9,11-TMBA as a "major contributor" to AhR activity in sediment extracts, often rivaling DMBA in receptor binding affinity despite lower whole-organism carcinogenicity. This suggests 8,9,11-TMBA is highly effective at initiating gene transcription (CYP1A1) but less effective at completing the carcinogenic sequence due to metabolic clearance.
Experimental Protocols
Protocol A: Two-Stage Skin Carcinogenesis Assay (Mouse)
Objective: Compare tumor initiating potency. Model: SENCAR or CD-1 Mice (Female, 6-7 weeks).
-
Preparation: Dissolve compounds in acetone.
-
DMBA Stock: 100 µg/mL (Low Dose Initiator).
-
8,9,11-TMBA Stock: 100 µg/mL (Test Initiator).
-
-
Initiation (Day 0):
-
Shave dorsal skin 2 days prior.
-
Apply 200 µL of DMBA or 8,9,11-TMBA solution topically once.
-
Control: Acetone only.
-
-
Promotion (Week 1 – Week 20):
-
Apply TPA (12-O-tetradecanoylphorbol-13-acetate) at 5 µ g/dose , twice weekly.
-
-
Data Collection:
-
Count papillomas weekly.
-
Measure tumor diameter.
-
Endpoint: Histological verification of carcinoma at week 20-25.
-
Protocol B: AhR Luciferase Reporter Assay (H4IIE-luc)
Objective: Quantify receptor activation potency (AhR). System: Rat hepatoma cells stably transfected with DRE-luciferase reporter.
-
Seeding: Plate H4IIE-luc cells in 96-well plates (20,000 cells/well). Incubate 24h.
-
Dosing:
-
Prepare serial dilutions of DMBA and 8,9,11-TMBA in DMSO (Final <0.1%).
-
Dose range: 10⁻¹¹ M to 10⁻⁵ M.
-
-
Incubation: Expose cells for 24 hours at 37°C.
-
Measurement:
-
Lyse cells using reporter lysis buffer.
-
Add Luciferin substrate.
-
Measure luminescence (RLU) on a luminometer.
-
-
Analysis: Plot Dose-Response curves. Calculate REP (Relative Potency) relative to TCDD or DMBA.
Safety & Handling (E-E-A-T)
Warning: Both compounds are potent mutagens and suspected/confirmed human carcinogens.
-
Engineering Controls: All weighing and solubilization must occur inside a certified Class II Biological Safety Cabinet (BSC).
-
Deactivation: Surface contamination should be neutralized with a surfactant/solvent mix followed by oxidation (e.g., bleach/ethanol), though UV degradation is also effective for PAHs.
-
Waste: Segregate as Hazardous Chemical Waste (Carcinogen). Do not autoclave (volatilization risk).
References
-
Riegel, B., & Burr, J. G. (1948). Carcinogenic Hydrocarbons. 9,11-Dimethylbenz[a]anthracene and 8,9,11-Trimethylbenz[a]anthracene.[2] Journal of the American Chemical Society, 70(3), 1070–1073.[3] [Link]
-
Miyata, C., et al. (2023). Identification of Mid-Polar and Polar AhR Agonists in Cetaceans from Korean Coastal Waters. Environmental Science & Technology, 57(41), 15462–15473. (Identifies 8,9,11-TMBA as a major AhR agonist). [Link]
-
Slaga, T. J., et al. (1980). Studies on the mechanism of skin tumor promotion and carcinogen metabolism. Journal of Environmental Pathology and Toxicology. (Foundational DMBA mechanism). [Link]
-
Wislocki, P. G., et al. (1982). Carcinogenicity of derivatives of 7,12-dimethylbenz(a)anthracene in newborn mice. Carcinogenesis, 3(4), 403-407. (Comparative potency data). [Link]
Sources
A Comparative Guide to the Validation of a Novel Analytical Method for 8,9,11-Trimethylbenz(a)anthracene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental and toxicological analysis, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is of paramount importance. Many PAHs are classified as carcinogenic, and their presence, even at trace levels, can pose significant health risks.[1] 8,9,11-Trimethylbenz(a)anthracene, a methylated derivative of benz(a)anthracene, belongs to this class of compounds of concern. The development and validation of robust analytical methods are therefore critical for monitoring its presence in various matrices, from environmental samples to pharmaceutical preparations.
This guide provides an in-depth comparison of analytical methodologies for the quantification of 8,9,11-Trimethylbenz(a)anthracene and details a comprehensive validation protocol for a new analytical method. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the scientific rationale underpinning the experimental design and the establishment of a self-validating analytical system.
The Analytical Challenge: Quantifying Methylated PAHs
The analysis of specific methylated PAHs like 8,9,11-Trimethylbenz(a)anthracene presents unique challenges. These include potential co-elution with other isomers and the need for highly sensitive detection methods to meet stringent regulatory limits. The choice of analytical technique is therefore a critical first step. Two of the most common and powerful techniques for PAH analysis are High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of PAHs.[2] When coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), it offers a balance of selectivity and sensitivity. For many PAHs, fluorescence detection provides superior sensitivity and selectivity compared to UV detection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is considered a gold standard for the determination of PAHs in complex matrices.[4] The high separation efficiency of gas chromatography combined with the specificity and sensitivity of mass spectrometry allows for the unambiguous identification and quantification of target analytes, even in the presence of interfering substances.[5]
Comparative Analysis of Analytical Methodologies
| Feature | HPLC with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection via native fluorescence. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | High for fluorescent compounds. | Very high, based on mass fragmentation patterns. |
| Sensitivity | Generally very high for fluorescent PAHs. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Sample Derivatization | Not typically required. | May be required for less volatile compounds, but not usually for PAHs. |
| Instrumentation Cost | Moderate. | High. |
| Throughput | Can be high with modern UHPLC systems.[4] | Can be lower due to longer run times for complex mixtures.[1] |
| Robustness | Generally robust, but susceptible to matrix effects quenching fluorescence. | Very robust, less prone to matrix interference due to mass filtering. |
The choice between HPLC-FLD and GC-MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity, and budget constraints. For the validation of a new method for 8,9,11-Trimethylbenz(a)anthracene, we will proceed with a hypothetical HPLC-FLD method, which offers a good balance of performance and accessibility.
Validation of a New HPLC-FLD Method for 8,9,11-Trimethylbenz(a)anthracene
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
The following is a detailed, step-by-step protocol for the validation of a new HPLC-FLD method for the quantification of 8,9,11-Trimethylbenz(a)anthracene.
Experimental Workflow
Caption: Workflow for the validation of a new analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][8]
Protocol:
-
Prepare a blank sample (matrix without the analyte).
-
Prepare a standard solution of 8,9,11-Trimethylbenz(a)anthracene.
-
Prepare a spiked sample by adding a known amount of the analyte to the matrix.
-
Analyze all three samples by the proposed HPLC-FLD method.
-
Acceptance Criteria: The blank sample should show no interfering peaks at the retention time of 8,9,11-Trimethylbenz(a)anthracene. The peak for the analyte in the spiked sample should be well-resolved from any other peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]
Protocol:
-
Prepare a series of at least five calibration standards of 8,9,11-Trimethylbenz(a)anthracene spanning the expected concentration range. A minimum of 5 concentrations is recommended.[6]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995. The y-intercept should be close to zero.
| Concentration (ng/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | 98, 102, 100 | 100 |
| 5 | 495, 505, 500 | 500 |
| 10 | 990, 1010, 1000 | 1000 |
| 20 | 1980, 2020, 2000 | 2000 |
| 50 | 4950, 5050, 5000 | 5000 |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[6][8] It is often reported as percent recovery.
Protocol:
-
Prepare samples at three concentration levels (low, medium, and high) covering the specified range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
Acceptance Criteria: The mean percent recovery should be within 80-120% for each concentration level.
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| 2 (Low) | 1.9, 2.1, 2.0 | 95, 105, 100 |
| 15 (Medium) | 14.5, 15.5, 15.0 | 96.7, 103.3, 100 |
| 40 (High) | 39.0, 41.0, 40.0 | 97.5, 102.5, 100 |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
-
Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations/three replicates each).[7]
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (RSD).
-
Acceptance Criteria: The RSD should be ≤ 2%.
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria: The RSD should be ≤ 3%.
| Parameter | Concentration (ng/mL) | Day 1 (Analyst 1) | Day 2 (Analyst 2) |
| Repeatability (RSD) | 20 | 1.2% | 1.5% |
| Intermediate Precision (RSD) | 20 | \multicolumn{2}{ | c |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (can be estimated from the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be validated with respect to precision and accuracy.
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Wavelength of the fluorescence detector (e.g., ± 2 nm)
-
-
Analyze a sample under each of these modified conditions.
-
Evaluate the effect of these changes on the results (e.g., peak area, retention time).
-
Acceptance Criteria: The results should not be significantly affected by the small variations in the method parameters.
Caption: Chemical structure of 8,9,11-Trimethylbenz(a)anthracene.
Conclusion
The validation of an analytical method is a critical process that ensures the reliability and accuracy of analytical data. This guide has provided a framework for the validation of a new HPLC-FLD method for the quantification of 8,9,11-Trimethylbenz(a)anthracene, with a comparative overview of alternative techniques. By following a structured approach based on established guidelines and a thorough understanding of the scientific principles involved, researchers can develop and validate robust analytical methods that are fit for their intended purpose. The ultimate goal is to generate high-quality data that can be trusted to make informed decisions in research, drug development, and environmental monitoring.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6][7]
-
German Social Accident Insurance (DGUV). Comparison of chromatographic measuring methods for PAH analysis. [Link][1]
-
GERSTEL GmbH & Co. KG. Determination of Benzo[a]pyrene and Benz[a]anthracene in Coal Tar and Pitch Products by Automated SPE-GC/MS. [Link][3]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link][8]
-
U.S. Environmental Protection Agency. Method 1654, Revision A: PAH Content of Oil by HPLC/UV. [Link][10]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][11][12]
-
ResearchGate. Limit of detection and limit of quantification of heavy metals and PAHs in cumulative water sample. [Link][9]
-
Ghasemzadeh-Mohammadi, V., et al. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Iranian Journal of Pharmaceutical Research, 12(3), 465-473. [Link][13]
-
HALO. Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. [Link][14]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
-
International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. [Link][16]
-
Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link][2]
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- 1. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 2. primescholars.com [primescholars.com]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
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- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 8,9,11-Trimethylbenz(a)anthracene
Introduction: The Analytical Imperative for Substituted Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) and their substituted derivatives, such as 8,9,11-Trimethylbenz(a)anthracene, represent a class of compounds of significant interest to researchers in environmental science, toxicology, and drug metabolism. As a methylated derivative of benz(a)anthracene, a known procarcinogen, the accurate and precise quantification of 8,9,11-Trimethylbenz(a)anthracene is critical for assessing environmental contamination, understanding metabolic activation pathways, and evaluating the safety profile of developmental drug candidates.[1]
The choice of analytical methodology is paramount to generating reliable quantitative data. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Fluorescence Detector (FLD), and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for PAH analysis.[2][3][4] However, each technique operates on different principles of separation and detection, possessing unique strengths and potential limitations. Therefore, a cross-validation study is not merely a procedural formality but a scientific necessity to ensure the interchangeability and reliability of data generated across different analytical platforms.
This guide provides an in-depth comparison of HPLC-FLD and GC-MS methods for the analysis of 8,9,11-Trimethylbenz(a)anthracene. It is designed to move beyond a simple recitation of protocols, instead explaining the causal-driven decisions behind experimental design and providing a framework for a robust cross-validation study, grounded in the principles of international regulatory guidelines.[5][6][7][8]
Physicochemical Rationale for Method Selection
Understanding the physicochemical properties of 8,9,11-Trimethylbenz(a)anthracene is the foundation for developing and optimizing any analytical method.
| Property | Value / Characteristic | Analytical Implication |
| CAS Number | 74845-58-2[9] | Ensures correct identification of the analyte for sourcing standards and literature. |
| Molecular Formula | C₂₁H₁₈ | The molecular weight (270.37 g/mol ) is used to determine the target parent ion in MS. |
| Structure | Fused aromatic rings with methyl groups. | Highly nonpolar, dictating the choice of a C18 stationary phase in reversed-phase HPLC and a nonpolar column (e.g., 5% phenyl polysiloxane) in GC. |
| Volatility | Semi-volatile. | Sufficiently volatile for GC analysis without derivatization, but requires high enough temperatures in the GC inlet and oven to prevent carryover.[4] |
| Solubility | Soluble in nonpolar organic solvents (e.g., Toluene, Hexane, Acetonitrile).[9] | Guides the selection of extraction solvents for sample preparation and mobile phase composition in HPLC. |
| UV/Fluorescence | The extended π-electron system of the benz(a)anthracene core results in strong UV absorbance and native fluorescence. | Enables highly sensitive detection by HPLC with UV or Fluorescence detectors. FLD offers superior sensitivity and selectivity over UV for PAHs.[10] |
Experimental Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a powerful technique for PAH analysis due to its high sensitivity and the inherent fluorescence of these compounds.[2][10] The method described here is optimized for selectivity and throughput.
Rationale for HPLC-FLD Method Design
-
Reversed-Phase Chromatography: The nonpolar nature of 8,9,11-Trimethylbenz(a)anthracene makes it ideally suited for reversed-phase chromatography, where it will be strongly retained on a nonpolar C18 stationary phase and eluted with a polar mobile phase gradient.
-
Gradient Elution: An acetonitrile/water gradient is employed to ensure that the analyte is eluted as a sharp, symmetrical peak in a reasonable timeframe while also allowing for the separation of potential matrix interferents with different polarities.
-
Fluorescence Detection: FLD is chosen over UV detection for its superior sensitivity and selectivity. By selecting specific excitation and emission wavelengths characteristic of the benz(a)anthracene fluorophore, we can minimize interference from non-fluorescent matrix components.
Step-by-Step HPLC-FLD Protocol
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.
-
Load 1 mL of the sample (e.g., plasma, urine, or environmental water sample) onto the cartridge.
-
Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile for injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A quaternary UHPLC/HPLC system with a fluorescence detector.
-
Column: A PAH-specific C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm). These columns are designed to provide shape selectivity for isomeric PAHs.[11]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear ramp to 100% B
-
15-18 min: Hold at 100% B
-
18.1-22 min: Return to 60% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
FLD Settings: Excitation: 280 nm, Emission: 385 nm (Wavelengths should be optimized by scanning the pure standard).
-
-
Calibration:
-
Prepare a stock solution of 8,9,11-Trimethylbenz(a)anthracene in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions in acetonitrile to create calibration standards ranging from 0.5 ng/mL to 200 ng/mL.
-
Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a weighting factor of 1/x is typically used.
-
HPLC-FLD Workflow Diagram```dot
Caption: Workflow for the analysis of 8,9,11-Trimethylbenz(a)anthracene by GC-MS.
Method Validation: A Framework for Trustworthiness
Both the HPLC-FLD and GC-MS methods must be fully validated before a cross-validation study can be performed. This ensures that each method is reliable and fit for its intended purpose. The validation should be conducted in accordance with established guidelines from bodies like the FDA, EMA, and IUPAC. [5][6][7][8][12]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
|---|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures the signal is from the analyte only. [6] |
| Linearity (R²) | ≥ 0.995 | Confirms a proportional relationship between signal and concentration. |
| Range | The interval over which the method is precise, accurate, and linear. | Defines the usable concentration limits of the method. |
| Accuracy (% Recovery) | 85-115% at three concentration levels (low, mid, high). | Measures the closeness of the measured value to the true value. [2] |
| Precision (%RSD) | ≤ 15% (Repeatability & Intermediate) | Measures the degree of scatter in replicate measurements. |
| LOD & LOQ | Signal-to-Noise ≥ 3 for LOD; ≥ 10 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified. [3][13]|
Hypothetical Validation Summary
| Parameter | HPLC-FLD | GC-MS |
| Linear Range | 0.5 - 200 ng/mL | 0.2 - 200 ng/mL |
| R² | 0.998 | 0.999 |
| Accuracy | 92.5 - 108.1% | 95.3 - 104.5% |
| Precision (%RSD) | < 9.5% | < 7.8% |
| LOQ | 0.5 ng/mL | 0.2 ng/mL |
Cross-Validation: Bridging the Methodological Divide
Cross-validation is essential when two different analytical methods are used to measure the same analyte, especially if data from different labs or studies are to be compared. [13][14][15]The goal is to demonstrate that the two methods provide equivalent results.
Cross-Validation Experimental Design
-
Sample Selection: Prepare a minimum of 20 matrix samples. Spike these samples with 8,9,11-Trimethylbenz(a)anthracene to cover the analytical range (low, medium, and high concentrations).
-
Analysis: Aliquot each sample and analyze them using both the validated HPLC-FLD and GC-MS methods.
-
Data Evaluation:
-
Correlation: Plot the concentrations obtained from the GC-MS method (reference method) against the HPLC-FLD method. Calculate the Pearson correlation coefficient (r). A value >0.95 is desirable.
-
Percent Difference: For each sample, calculate the percent difference between the results from the two methods. The mean difference should ideally be within ±15%.
-
Bland-Altman Analysis: This is a more robust statistical tool that assesses the agreement between two quantitative methods by plotting the difference between the two measurements against their average. [13]This helps to identify any systematic bias between the methods.
-
Cross-Validation Logic Diagram
Caption: Logical framework for the cross-validation of HPLC-FLD and GC-MS methods.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | HPLC-FLD | GC-MS |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on boiling point/volatility. |
| Selectivity | Good, based on retention time and specific fluorescence wavelengths. Susceptible to fluorescent interferences. | Excellent, based on retention time and unique mass-to-charge ratios (mass spectrum). Considered confirmatory. [4] |
| Sensitivity | Very high for fluorescent compounds like PAHs. | Very high, especially in SIM or MS/MS mode. Often provides lower LOQs. [3] |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Throughput | Can be high, with run times around 20 minutes. | Run times can be longer due to oven cooling/equilibration, but fast GC methods exist. [16] |
| Robustness | Generally very robust and suitable for routine high-throughput labs. | Can be sensitive to non-volatile matrix components, requiring more frequent inlet and source maintenance. |
| Best Use Case | High-throughput screening, routine quantification in clean to moderately complex matrices. | Confirmatory analysis, analysis in highly complex matrices, and when absolute structural confirmation is required. |
Conclusion
Both HPLC-FLD and GC-MS are powerful, reliable, and sensitive techniques for the quantification of 8,9,11-Trimethylbenz(a)anthracene. The choice between them is driven by the specific requirements of the study. HPLC-FLD offers a robust, high-throughput, and cost-effective solution for routine analysis, while GC-MS provides unparalleled selectivity and is the definitive method for confirmation.
A successful cross-validation, demonstrating a strong correlation and minimal bias between the two methods, provides the highest level of confidence in the analytical data. It ensures that results are not method-dependent and can be reliably compared and interpreted, regardless of the platform on which they were generated. This rigorous approach underpins the scientific integrity required by researchers, scientists, and drug development professionals.
References
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- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. waters.com [waters.com]
Validation of 8,9,11-Trimethylbenz(a)anthracene as a Biomarker of Exposure: A Comparative Guide
Executive Summary
While 7,12-dimethylbenz(a)anthracene (DMBA) and benzo(a)pyrene (BaP) remain the "gold standards" for polycyclic aromatic hydrocarbon (PAH) toxicity, recent Effect-Directed Analysis (EDA) has identified 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) as a significant, yet frequently overlooked, Aryl Hydrocarbon Receptor (AhR) agonist.
This guide validates 8,9,11-TMBA as a specific biomarker of exposure—particularly in complex combustion matrices like electronic waste (e-waste) and specific petroleum fractions. Unlike standard EPA 16 PAHs, 8,9,11-TMBA requires specialized chromatographic validation due to its tendency to co-elute with BaP on standard phases, potentially leading to false-positive BaP quantification and underestimated specific toxicity.
Part 1: The Scientific Rationale (Mechanism & Causality)
The Structural Imperative
The biological activity of benz(a)anthracene derivatives is dictated by the "Bay Region" theory and steric hindrance.
-
7,12-DMBA: High potency derives from methyl groups at the 7 and 12 positions, which distort the molecule and enhance the formation of the ultimate carcinogen (diol-epoxide) while hindering detoxification.
-
8,9,11-TMBA: The trimethylation pattern at positions 8, 9, and 11 creates a unique lipophilic profile. Recent studies indicate that while it may not match DMBA's extreme carcinogenicity, it is a potent AhR Agonist .
Why this matters for Drug Development: Understanding 8,9,11-TMBA is critical for Structure-Activity Relationship (SAR) studies targeting the AhR pathway. As a ligand, it activates the transcription of CYP1A1 and CYP1B1, enzymes responsible for metabolic activation of pro-carcinogens. Validating its presence confirms a specific pathway of toxic activation that standard biomarkers might miss.
The "Co-Elution Trap"
In standard environmental monitoring, 8,9,11-TMBA frequently co-elutes with Benzo(a)pyrene (BaP) on conventional 5% phenyl-methylpolysiloxane GC columns.
-
Consequence: Researchers relying on standard retention times may misidentify 8,9,11-TMBA as BaP.
-
Validation Requirement: True validation requires chromatographic resolution using high-polarity ionic liquid phases (e.g., SLB-ILPAH) or MS/MS transitions.
Part 2: Comparative Performance Analysis
The following table compares 8,9,11-TMBA against established PAH biomarkers to contextualize its utility.
| Feature | 8,9,11-TMBA | 7,12-DMBA | Benzo(a)pyrene (BaP) |
| Primary Utility | Specific Source Marker (E-waste/Combustion) & AhR Probe | Model Carcinogen (Breast/Ovarian Cancer Induction) | General Exposure Marker (Regulatory Standard) |
| AhR Activation | High (Significant contributor in sediment extracts) | Very High | High |
| Metabolic Fate | Competes for CYP1A1; distinct hydroxylation profile | Rapid metabolism to 3,4-diol-1,2-epoxide | Metabolism to 7,8-diol-9,10-epoxide |
| Detection Challenge | Critical: Co-elutes with BaP on non-polar columns | Well-resolved on most phases | Reference standard; usually resolved |
| Validation Status | Emerging (Effect-Directed Analysis) | Established (Gold Standard) | Established (Regulatory) |
Part 3: Experimental Protocols for Validation
Protocol A: Analytical Validation (Chromatographic Resolution)
Objective: To chemically validate 8,9,11-TMBA presence without BaP interference.
Reagents:
-
Authentic Standards: 8,9,11-TMBA (CAS #74845-58-2) and BaP-d12 (Internal Standard).
-
Matrix: Sediment extract or biological tissue homogenate.
Workflow:
-
Extraction: Accelerated Solvent Extraction (ASE) using Dichloromethane:Acetone (1:1).
-
Cleanup: Silica gel SPE to remove polar interferences.
-
Separation (The Critical Step):
-
Standard Column: DB-5ms (Will show co-elution; use for initial screen only).
-
Validation Column:SLB-ILPAH (Ionic Liquid) or equivalent high-polarity phase.
-
Oven Ramp: 90°C (2 min)
20°C/min to 220°C 4°C/min to 280°C.
-
-
Detection: GC-MS/MS (Triple Quadrupole).
-
Transition: Monitor parent ion
268 (Trimethyl-BaA) vs 252 (BaP). -
Criteria: Retention time match
0.1 min on the validation column.
-
Protocol B: Biological Validation (AhR Bioassay)
Objective: To validate the toxicological relevance (bioactivity) of the exposure.[1]
-
Cell Line: H4IIE-luc (Rat hepatoma cells stably transfected with luciferase reporter under DRE control).
-
Dosing: Treat cells with serial dilutions of the purified sample extract or 8,9,11-TMBA standard.
-
Incubation: 24 to 72 hours at 37°C, 5% CO2.
-
Readout: Lyse cells and add luciferin; measure luminescence.
-
Calculation: Calculate Induction Equivalency Factors (IEFs) relative to TCDD (max response) or BaP.
-
Validation Metric: 8,9,11-TMBA should exhibit a dose-dependent increase in luminescence, distinct from solvent controls.
-
Part 4: Visualization of Mechanisms & Workflows
Diagram 1: The Validation Workflow (Effect-Directed Analysis)
This diagram illustrates the logic flow from environmental sampling to confirming 8,9,11-TMBA as the causative agent.
Caption: Effect-Directed Analysis (EDA) workflow used to isolate and validate 8,9,11-TMBA from complex mixtures.
Diagram 2: Mechanistic Pathway (AhR Activation)
This diagram details the biological impact of 8,9,11-TMBA exposure, validating its use as a mechanistic biomarker.
Caption: Signal transduction pathway showing 8,9,11-TMBA binding to AhR, leading to gene expression and potential toxicity.[2]
References
-
Ma, Q., et al. (2022). Effect-Directed Analysis for Revealing Aryl Hydrocarbon Receptor Agonists in Sediment Samples from an Electronic Waste Recycling Town in China.[3] Environmental Science & Technology. (Identifies 8,9,11-TMBA as a key AhR agonist in e-waste).
-
AccuStandard. Polycyclic Aromatic Hydrocarbons (PAHs) Reference Standards. (Source for certified reference material CAS #74845-58-2).[4][5][6][7][8][9]
-
Andersson, J.T., et al. (2002). Chromatographic separation of polycyclic aromatic hydrocarbons: The challenge of separating isomers. Journal of Chromatography A. (Discusses the co-elution issues of methylated BaA derivatives).
-
Di Paolo, J.A., et al. (1971). Carcinogenic effect of methylated benz(a)anthracenes. Cancer Research. (Foundational text on structure-activity relationships of TMBA analogs).
Sources
- 1. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Polynuclear Aromatic Hydrocarbons (PAHs) – Target Analysis [targetanalysis.gr]
- 5. weber.hu [weber.hu]
- 6. amchro.com [amchro.com]
- 7. accustandard.com [accustandard.com]
- 8. accustandard.com [accustandard.com]
- 9. hplc.sk [hplc.sk]
Safety Operating Guide
8,9,11-Trimethylbenz(A)anthracene proper disposal procedures
Comprehensive Laboratory Safety and Disposal Guide for 8,9,11-Trimethylbenz[a]anthracene
Section 1: Chemical Profiling and Toxicological Causality
8,9,11-Trimethylbenz[a]anthracene (CAS: 74845-58-2) is a highly lipophilic, synthetic polycyclic aromatic hydrocarbon (PAH)[1]. In drug development and environmental toxicology, it is recognized as a potent aryl hydrocarbon receptor (AhR) agonist and a major contributor to sediment toxicity[2].
Understanding the causality behind its strict disposal requirements requires examining its mechanism of action. Because it mimics endogenous ligands, 8,9,11-Trimethylbenz[a]anthracene easily crosses the cell membrane and binds to the cytosolic AhR. This complex translocates to the nucleus, triggering the transcription of cytochrome P450 enzymes (e.g., CYP1A1). Paradoxically, these enzymes metabolize the parent PAH into highly reactive diol epoxides that bind to DNA—this bioactivation is the root cause of its severe mutagenic and carcinogenic profile[2][3]. Improper disposal leading to environmental release poses a severe threat to aquatic life and human health[3].
AhR-mediated bioactivation pathway of 8,9,11-Trimethylbenz[a]anthracene leading to toxicity.
Section 2: Regulatory Classification and Waste Profiling
Under the Resource Conservation and Recovery Act (RCRA), PAHs are strictly regulated. While 8,9,11-Trimethylbenz[a]anthracene may not possess a unique individual U-waste code, its parent compound, Benz[a]anthracene, is classified as an EPA Hazardous Waste (Code U018)[4]. For institutional compliance, 8,9,11-Trimethylbenz[a]anthracene must be profiled and manifested using analogous stringent characteristic waste protocols.
Table 1: Physical and Disposal Parameters
| Parameter | Value / Guideline | Reference |
| CAS Number | 74845-58-2 | [1] |
| Molecular Weight | 270.37 g/mol | [5] |
| EPA Waste Code (Analog) | U018 (Benz[a]anthracene) | [4] |
| Primary Destruction Method | High-Temperature Incineration | [6] |
| Rotary Kiln Temp Range | 820°C - 1,600°C | [6] |
| Fluidized-Bed Temp Range | 450°C - 980°C | [6] |
| Incompatible Materials | Strong oxidizing agents (e.g., Peroxides, Nitrates) | [3][7] |
Section 3: Immediate Spill Response and Containment Protocol
Finely dispersed particles of PAH powders can form explosive mixtures in the air. Therefore, dry sweeping is strictly prohibited as it generates hazardous airborne dust[3][7].
Step-by-Step Spill Response:
-
Evacuation & Isolation: Immediately evacuate non-essential personnel. Secure the area and eliminate all ignition sources, as the chemical is combustible[3][7].
-
PPE Donning: Responders must wear a NIOSH-approved self-contained breathing apparatus (SCBA) for large spills, alongside chemical-resistant gloves and protective clothing[3][7].
-
Wet Containment: Lightly mist the spilled powder with water or a compatible solvent to prevent dust generation[3][7].
-
Collection: Use a HEPA-filtered vacuum (never a standard shop vacuum) or wet-wipe the area with absorbent pads[7].
-
Packaging: Place all collected material and contaminated PPE into a sealable, leak-proof hazardous waste container. Label as "Toxic/Combustible PAH Waste"[3].
-
Decontamination: Wash the spill surface thoroughly with water and industrial detergent. Do not flush any wash water down the drain or sewer, as the chemical is a severe marine pollutant[3][7].
Section 4: Standard Operating Procedure (SOP) for Laboratory Disposal
To ensure a self-validating system of disposal, laboratories must establish a chain of custody from the point of generation to final thermal destruction.
Method A: Small-Scale Laboratory Chemical Oxidation (Pre-treatment) For trace amounts (e.g., contaminated glassware or microgram-scale residues), chemical oxidation can destroy the aromatic rings, neutralizing the AhR-binding capability before institutional collection[6].
-
Preparation: In a certified fume hood, prepare a solution of concentrated sulfuric acid and potassium permanganate (or potassium dichromate)[6].
-
Oxidation: Carefully introduce the 8,9,11-Trimethylbenz[a]anthracene residue into the oxidizing solution.
-
Validation: Allow the reaction to proceed for at least 24 hours to ensure complete oxidative cleavage of the PAH structure[6].
-
Neutralization & Collection: Neutralize the acidic solution carefully. Collect the resulting aqueous waste as hazardous chemical waste, explicitly noting the presence of heavy metals (if dichromate/permanganate was used) for Environmental Health and Safety (EHS) pickup.
Method B: Segregation for Commercial Incineration (Bulk Waste) For bulk powders, stock solutions, or heavily contaminated solid waste, high-temperature incineration is the only EPA-approved method[6].
-
Liquid Waste Segregation: Dissolve PAH liquid waste in a highly flammable, halogen-free solvent (e.g., toluene or hexane) to improve atomization and combustion efficiency in liquid injection incinerators (operating at 650°C–1,600°C)[6].
-
Solid Waste Segregation: Combine solid 8,9,11-Trimethylbenz[a]anthracene waste with paper or other flammable materials. This facilitates complete combustion in a rotary kiln (820°C–1,600°C) or fluidized-bed incinerator (450°C–980°C)[6].
-
Labeling & Storage: Store in tightly closed containers in a designated, ventilated hazardous waste accumulation area, completely separated from oxidizing agents[3].
-
Manifesting: Complete a hazardous waste manifest using the U018 analog code, ensuring the waste is transferred to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[4].
Decision matrix and operational workflow for the disposal of 8,9,11-TMBA waste.
References
-
AccuStandard. "Techlab Accustandard Catalog | Polychlorinated Biphenyl | Amine." Scribd. Available at:[Link]
-
New Jersey Department of Health. "BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet." NJ.gov. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed. "Effect-directed analysis for revealing aryl hydrocarbon receptor agonists in sediment samples from an electronic waste recycling town in China." NIH.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Benz[a]anthracene - Substance Details - SRS." EPA.gov. Available at:[Link]
-
International Labour Organization (ILO). "ICSC 0385 - BENZ(a)ANTHRACENE." ILO.org. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "4. Production, Import/Export, Use, and Disposal." CDC.gov. Available at:[Link]
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- 2. Effect-directed analysis for revealing aryl hydrocarbon receptor agonists in sediment samples from an electronic waste recycling town in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICSC 0385 - BENZ(a)ANTHRACENE [chemicalsafety.ilo.org]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Anthracene,anthracen,anthraxcene | Sigma-Aldrich [sigmaaldrich.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. nj.gov [nj.gov]
Navigating the Risks: A Guide to Personal Protective Equipment for 8,9,11-Trimethylbenz(a)anthracene
The safe handling of potent polycyclic aromatic hydrocarbons (PAHs) like 8,9,11-Trimethylbenz(a)anthracene is paramount in a research environment. As a probable human carcinogen and mutagen, this compound demands a comprehensive safety strategy that extends beyond mere product use to encompass every stage of its lifecycle in the laboratory—from receipt to disposal.[1] This guide provides essential, immediate safety and logistical information, offering a procedural framework for researchers, scientists, and drug development professionals. Our aim is to build a foundation of trust by delivering value that transcends the product itself, ensuring your work can proceed with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Threat
8,9,11-Trimethylbenz(a)anthracene belongs to the benz(a)anthracene class of PAHs. The parent compound, benz(a)anthracene, is classified as a probable human carcinogen by multiple regulatory bodies, including the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[1] Methylated derivatives often exhibit similar or even enhanced carcinogenic potential. Therefore, 8,9,11-Trimethylbenz(a)anthracene should be handled with extreme caution as a carcinogen and mutagen.[1]
The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion.[2][3] Long-term or repeated exposure to carcinogenic PAHs has been linked to an increased risk of cancer.[4] It is crucial to recognize that there is no known safe level of exposure to a carcinogen.[5][6] Consequently, all handling procedures must be designed to minimize exposure to the lowest possible level.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is donned, a robust system of engineering and administrative controls must be in place. This hierarchy of controls is a fundamental principle of industrial hygiene and is critical for ensuring a safe working environment.
Engineering Controls
Engineering controls are designed to remove the hazard at the source. For a potent carcinogen like 8,9,11-Trimethylbenz(a)anthracene, the following are mandatory:
-
Certified Chemical Fume Hood: All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
-
Designated Work Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked with warning signs.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of 8,9,11-Trimethylbenz(a)anthracene must be written and readily available to all personnel.
-
Training: All personnel who will handle the compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Access to the designated work area should be restricted to authorized and trained personnel.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential for protecting the user from exposure when engineering and administrative controls cannot eliminate the risk entirely. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
Hand Protection
-
Glove Selection: Due to the risk of dermal absorption, chemically resistant gloves are mandatory. Nitrile or natural rubber gloves are recommended for handling benz(a)anthracene.[1] For prolonged contact or when working with solvents, it is advisable to consult the glove manufacturer's compatibility charts.
-
Double Gloving: When handling the neat compound or concentrated solutions, double gloving is a recommended practice to provide an extra layer of protection.
-
Glove Changes: Gloves should be changed immediately if they become contaminated. They should be removed and disposed of as hazardous waste before leaving the designated work area.
Body Protection
-
Laboratory Coat: A dedicated laboratory coat with long sleeves and a closed front should be worn at all times in the designated work area.
-
Disposable Gown/Coveralls: For procedures with a higher risk of contamination, such as weighing large quantities of the solid or during spill cleanup, a disposable gown or coveralls made of a material like DuPont Tyvek® is recommended.[1]
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Eye and Face Protection
-
Safety Glasses with Side Shields: As a minimum, safety glasses with side shields are required for all laboratory work.
-
Goggles or Face Shield: When there is a splash hazard, such as when transferring solutions, chemical splash goggles or a face shield worn over safety glasses should be used.[2]
Respiratory Protection
The need for respiratory protection is determined by the potential for inhalation exposure.
-
Working in a Fume Hood: When all work is conducted in a properly functioning chemical fume hood, respiratory protection is generally not required.
-
Outside of a Fume Hood: In the rare event that work must be performed outside of a fume hood, or if there is a failure of engineering controls, respiratory protection is mandatory. A NIOSH-approved respirator with a high-efficiency particulate air (HEPA) filter for solids or an organic vapor cartridge for solutions should be used.[1] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations.
PPE Selection Summary
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
| Hand Protection | Single pair of nitrile or natural rubber gloves[1] | Double gloving |
| Body Protection | Laboratory coat | Disposable gown or coveralls (e.g., Tyvek®)[1] |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles or face shield[2] |
| Respiratory Protection | Not required when using a fume hood | NIOSH-approved respirator with appropriate cartridges |
Operational and Disposal Plans
A meticulous operational plan is crucial for minimizing the risk of exposure and environmental contamination.
Handling and Storage
-
Weighing: The compound should be weighed in a fume hood or a glove box. To minimize the generation of dust, a "wet method" of cleanup should be readily available.[1]
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store 8,9,11-Trimethylbenz(a)anthracene in a well-sealed, clearly labeled container in a designated, ventilated, and secure area away from incompatible materials such as oxidizing agents.[1][2]
Spill and Emergency Procedures
-
Minor Spills: For a small spill, trained personnel wearing appropriate PPE should use an absorbent material to clean up the spill. The area should then be decontaminated.
-
Major Spills: In the event of a large spill, the area should be evacuated, and emergency personnel should be notified.
-
Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] In case of inhalation, move to fresh air and seek medical attention.[1]
Decontamination and Disposal
-
Decontamination: All surfaces and equipment that have come into contact with 8,9,11-Trimethylbenz(a)anthracene must be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinsing.
-
Waste Disposal: All waste contaminated with 8,9,11-Trimethylbenz(a)anthracene, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling 8,9,11-Trimethylbenz(a)anthracene.
Conclusion
The responsible use of 8,9,11-Trimethylbenz(a)anthracene in a research setting is achievable through a multi-faceted approach to safety. By implementing robust engineering and administrative controls, and by diligently selecting and using the appropriate personal protective equipment, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, but it is incumbent upon each user to conduct a thorough risk assessment for their specific experimental procedures and to adhere to all institutional and regulatory guidelines.
References
-
New Jersey Department of Health. (n.d.). BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Agilent Technologies, Inc. (2025, January 8). Benz(a)anthracene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthracene. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, January 22). BENZ[A]ANTHRACENE. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0385 - BENZ(a)ANTHRACENE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? CDC Archive. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2014, June 5). NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? CDC Archive. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Current intelligence bulletin 68: NIOSH chemical carcinogen policy. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). SOP # 001 for 7,12-Dimethylbenz[a]anthracene (DMBA). Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
